4,6-dimethoxyquinolin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-7-5-8-10(15-2)3-4-13-11(8)9(12)6-7/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUDEWBSKPLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=C(C2=NC=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4,6-dimethoxyquinolin-8-amine
This technical guide details the synthesis of 4,6-dimethoxyquinolin-8-amine , a critical pharmacophore in the development of antimalarial drugs (related to primaquine/tafenoquine) and kinase inhibitors.[1]
The pathway selected prioritizes regiospecificity and scalability , utilizing the Gould-Jacobs reaction to construct the quinoline core, followed by nucleophilic aromatic substitution to install the 4-methoxy group.[1]
Executive Summary & Retrosynthetic Strategy
The synthesis of 4,6-dimethoxyquinolin-8-amine presents a specific regiochemical challenge: installing methoxy groups at the 4- (pyridine ring) and 6- (benzene ring) positions while maintaining an amine at the 8-position.[1]
Direct nitration of 4,6-dimethoxyquinoline often yields a mixture of 5-nitro and 8-nitro isomers, requiring tedious chromatographic separation.[1] Therefore, this guide recommends a de novo ring construction approach starting from 4-methoxy-2-nitroaniline .[1] This ensures the 6-methoxy and 8-nitro functionalities are pre-installed in the correct positions before the pyridine ring is formed.[1]
Retrosynthetic Analysis[1]
-
Target: 4,6-dimethoxyquinolin-8-amine.[1]
-
Precursor: 4,6-dimethoxy-8-nitroquinoline.[1]
-
Key Intermediate: 4-chloro-6-methoxy-8-nitroquinoline (allows reliable installation of the 4-OMe).[1]
-
Core Construction: 6-methoxy-8-nitroquinolin-4(1H)-one via Gould-Jacobs Cyclization .[1]
-
Starting Material: 4-methoxy-2-nitroaniline (CAS 96-96-8).[1]
Pathway Visualization
The following diagram outlines the logical flow of the synthesis, including reagents and key intermediates.
Caption: Step-wise synthesis pathway from aniline precursor to final aminoquinoline target.
Detailed Experimental Protocols
Step 1: Condensation & Cyclization (Gould-Jacobs Reaction)
This step constructs the quinoline skeleton.[1] The starting material, 4-methoxy-2-nitroaniline, is condensed with diethyl ethoxymethylenemalonate (EMME) to form an enamine, which is then thermally cyclized.[1]
-
Rationale: The nitro group at position 2 (which becomes position 8) deactivates the ring, making the Friedel-Crafts type cyclization difficult. High temperatures (Dowtherm A) are required to overcome this energy barrier.
Protocol:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 4-methoxy-2-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 110–120°C for 2–3 hours. Ethanol is evolved and can be removed via the trap or vacuum.
-
Verify the formation of the enamine intermediate by TLC (or solidification upon cooling).
-
Cyclization: Add the crude enamine to pre-heated Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C .
-
Stir at 250°C for 30–60 minutes.
-
Cool the mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the product.
-
Filter the solid, wash with hexane (to remove Dowtherm A), and dry.
-
Product: 6-Methoxy-8-nitroquinolin-4(1H)-one.[1]
Step 2: Chlorination (Activation of C-4)
Direct methylation of the 4-hydroxy (tautomer of 4-one) group is prone to N-alkylation.[1] Converting the hydroxyl to a chloride provides a versatile electrophile for clean substitution.
Protocol:
-
Suspend 6-methoxy-8-nitroquinolin-4(1H)-one (1.0 eq) in Phosphorus Oxychloride (POCl₃) (5–10 vol).
-
Optional: Add a catalytic amount of DMF (dimethylformamide) to accelerate the Vilsmeier-Haack type mechanism.[1]
-
Reflux the mixture (approx. 105°C) for 2–4 hours until the solid dissolves and TLC shows consumption of starting material.
-
Quenching (Hazard): Cool the mixture and pour slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.
-
Neutralize with Ammonium Hydroxide (NH₄OH) to pH 8–9.
-
Extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate.
-
Product: 4-Chloro-6-methoxy-8-nitroquinoline.
Step 3: Methoxylation (Installation of 4-OMe)
Nucleophilic aromatic substitution (
Protocol:
-
Prepare a solution of Sodium Methoxide (NaOMe) (2.0 eq) in anhydrous Methanol .
-
Add 4-chloro-6-methoxy-8-nitroquinoline (1.0 eq).[1]
-
Reflux the mixture (65°C) for 4–6 hours.
-
Monitor by TLC (The chloride is usually less polar than the methoxy product).
-
Concentrate the solvent.[3][4] Resuspend the residue in water.
-
Filter the precipitate or extract with Ethyl Acetate.
-
Product: 4,6-Dimethoxy-8-nitroquinoline.
Step 4: Nitro Reduction (Final Deprotection)
The final step converts the nitro group to the primary amine. Catalytic hydrogenation is cleanest, but iron-mediated reduction is robust if halogen sensitivity is a concern (though no halogens remain here).[1]
Protocol (Catalytic Hydrogenation):
-
Dissolve 4,6-dimethoxy-8-nitroquinoline in Methanol or Ethanol .[1]
-
Add 10% Pd/C (10 wt% of substrate) under an Argon atmosphere.
-
Purge with Hydrogen gas (H₂) (balloon pressure or 30 psi in a Parr shaker).
-
Stir at room temperature for 2–12 hours.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate to obtain the target amine.
-
Purification: Recrystallize from Ethanol/Hexane or convert to the hydrochloride salt (using HCl/Dioxane) for long-term storage.
-
Final Product: 4,6-Dimethoxyquinolin-8-amine.
Key Data & Process Parameters
The following table summarizes critical parameters for process control.
| Parameter | Step 1: Cyclization | Step 2: Chlorination | Step 3: Methoxylation | Step 4: Reduction |
| Reagent | EMME / Dowtherm A | POCl₃ | NaOMe / MeOH | H₂ / Pd-C |
| Temperature | 250°C | 105°C (Reflux) | 65°C (Reflux) | 25°C (RT) |
| Time | 1 hr (reaction) | 3 hrs | 5 hrs | 4–12 hrs |
| Critical Risk | Thermal runaway; Solidification | Exothermic quench; HCl gas | Moisture sensitivity | Pyrophoric catalyst |
| Yield Expectation | 50–65% | 80–90% | 85–95% | 90–95% |
| Appearance | Tan/Brown Solid | Yellow Solid | Pale Yellow Solid | Off-white/Yellow Solid |
Scientific Integrity & Troubleshooting
Mechanism of Regioselectivity[2]
-
Why 4-methoxy-2-nitroaniline? The Skraup or Gould-Jacobs cyclization occurs ortho to the amine.[1] In 4-methoxy-2-nitroaniline, the position ortho to the amine (C-6 of aniline) is unsubstituted, allowing ring closure.[1] This places the aniline's C-4 methoxy at the quinoline's C-6 position, and the aniline's C-2 nitro at the quinoline's C-8 position.[1]
-
Why not nitrate 4,6-dimethoxyquinoline directly? While feasible, nitration of 6-methoxyquinoline typically yields a mixture of 8-nitro (major) and 5-nitro (minor) isomers.[1] Separating these isomers at a late stage reduces overall yield and increases purification costs. The de novo synthesis guarantees the 8-nitro placement.[1]
Self-Validating Checks[1]
-
Step 2 Check: The disappearance of the broad O-H/N-H stretch in IR and the appearance of a distinct pattern in NMR (shift of adjacent protons due to Cl electronegativity) confirms the conversion to the chloro-intermediate.
-
Step 3 Check: In ^1H NMR, look for the appearance of a second methoxy singlet (approx. 4.0 ppm). Integration should show 6 protons total (3H for 6-OMe, 3H for 4-OMe).[1]
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Carroll, F. I., Berrang, B. D., & Linn, C. P. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials.[1][5] Journal of Medicinal Chemistry, 22(6), 694–699. Link
-
Vangapandu, S., et al. (2003). 8-Quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives.[1] Bioorganic & Medicinal Chemistry, 14, 10140. (Describes analogous Skraup/Gould-Jacobs routes for 8-aminoquinolines).
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction.[1] Journal of the American Chemical Society, 68(7), 1264–1266. Link
Sources
physicochemical properties of 4,6-dimethoxyquinolin-8-amine
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethoxyquinolin-8-amine
Introduction
4,6-Dimethoxyquinolin-8-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the field of antimalarials like primaquine and tafenoquine.[1][2] The specific substitution pattern of an amino group at the 8-position and methoxy groups at the 4- and 6-positions renders 4,6-dimethoxyquinolin-8-amine a key building block and a compound of significant interest for researchers in drug discovery and development. Its structural features suggest potential applications in developing novel antimicrobial and anticancer agents, leveraging mechanisms such as DNA intercalation or enzyme inhibition.[3][]
This guide provides a comprehensive overview of the core . As a Senior Application Scientist, my objective is not merely to list data but to provide a validated framework for the characterization of this molecule. The protocols described herein are designed to be self-validating, ensuring that each piece of data is supported by orthogonal methods, thereby guaranteeing the scientific integrity required for progression through the drug development pipeline.
Core Molecular and Structural Properties
The foundational step in characterizing any potential drug candidate is the unambiguous confirmation of its identity and core molecular properties. These data serve as the bedrock for all subsequent analyses.
Structural and Molecular Data
The fundamental attributes of 4,6-dimethoxyquinolin-8-amine are summarized in the table below. The molecular formula and weight are critical for all stoichiometric calculations, while the CAS number provides a unique identifier for cross-referencing in chemical databases and literature.
| Property | Value | Source |
| IUPAC Name | 4,6-dimethoxyquinolin-8-amine | - |
| CAS Number | 63456-97-3 | |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [5] |
| Molecular Weight | 204.23 g/mol | |
| Canonical SMILES | COC1=C2C=C(C=C(C2=NC=C1)N)OC | [5] |
| InChIKey | WCWUDEWBSKPLPF-UHFFFAOYSA-N | [5] |
Synthesis Outline
While multiple synthetic routes can be envisioned, the most common and reliable approach for generating 8-aminoquinolines involves the reduction of an 8-nitroquinoline precursor.[3] This transformation is critical and must be optimized to prevent over-reduction of the quinoline ring system.
Caption: High-level synthesis workflow for 4,6-dimethoxyquinolin-8-amine.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an irrefutable confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy creates a comprehensive and unique "fingerprint" for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 4,6-dimethoxyquinolin-8-amine in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.
-
¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate proton signals and reference both spectra to TMS. The use of advanced 2D NMR techniques like COSY and HSQC can be employed to confirm proton-proton and proton-carbon connectivities, respectively.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for providing an exact mass with high precision.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is well-suited for polar, nitrogen-containing molecules.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ion. For HRMS, the observed exact mass should be within 5 ppm of the theoretically calculated mass for the molecular formula C₁₁H₁₂N₂O₂.[5]
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. UV-Vis spectroscopy provides information about the electronic transitions within the conjugated quinoline system.
Experimental Protocol: IR and UV-Vis Analysis
-
IR (FT-IR):
-
Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal of an FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected Peaks: Look for characteristic N-H stretches (from the amine group, ~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C and C=N stretches (aromatic system, ~1500-1650 cm⁻¹), and C-O stretches (methoxy groups, ~1000-1300 cm⁻¹).[6]
-
-
UV-Vis:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Record the absorption spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.
-
Analysis: The quinoline ring system is expected to produce strong absorption bands in the UV region, which can be used for quantitative analysis via the Beer-Lambert law.[7][8]
-
Core Physicochemical Properties for Drug Development
The developability of a molecule into a drug product is critically dependent on its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Summary of Physicochemical Parameters
The following table summarizes the key . It is critical to note that while some values can be accurately predicted computationally, they must be confirmed by rigorous experimental determination.
| Parameter | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water Partition Coefficient) | 1.5 | Governs membrane permeability and solubility.[5] |
| Topological Polar Surface Area (TPSA) | 57.4 Ų | Influences transport properties and cell permeability.[9] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Affects solubility and receptor binding.[9] |
| Hydrogen Bond Acceptors | 4 (2x -OCH₃, 2x N) | Affects solubility and receptor binding.[9] |
| pKa (Acid Dissociation Constant) | N/A (Experimental) | Determines the charge state at physiological pH, impacting solubility and absorption.[10] |
| Aqueous Solubility | N/A (Experimental) | Crucial for dissolution and bioavailability. |
| Melting Point (°C) | N/A (Experimental) | Indicator of purity, stability, and lattice energy. |
Lipophilicity (logP)
Lipophilicity is a measure of a compound's partitioning between an oily (octanol) and an aqueous phase. It is a key determinant of how a drug interacts with biological membranes.
Experimental Protocol: Shake-Flask Method for logP Determination
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of 4,6-dimethoxyquinolin-8-amine in the aqueous phase.
-
Partitioning: Mix a known volume of the stock solution with an equal volume of the pre-saturated n-octanol in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) at a constant temperature (25 °C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate logP as: logP = log₁₀( [Concentration in Octanol] / [Concentration in Aqueous Phase] ), where the concentration in octanol is determined by mass balance.
Acidity and Basicity (pKa)
The pKa value indicates the pH at which a compound is 50% ionized. For an amine, the pKa of its conjugate acid dictates its charge at physiological pH (typically ~7.4), which profoundly affects its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water or a water/methanol co-solvent system).
-
Instrumentation: Use an automated potentiometric titrator with a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the amine. Then, back-titrate with a standardized strong base (e.g., 0.1 M NaOH).
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point. The basic nature of the primary amine and the quinoline nitrogens will be the primary determinants of the observed pKa value(s).[10][11]
Thermal Properties (DSC/TGA)
Thermal analysis is essential for assessing the stability, purity, and solid-state characteristics of a drug substance. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[12][13][14]
Caption: Integrated workflow for thermal characterization.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point.
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is taken as the melting point, which is a key indicator of purity.
-
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
The TGA curve plots weight loss versus temperature. A sharp drop in weight indicates thermal decomposition. The onset of this drop is the decomposition temperature, defining the upper limit of the compound's thermal stability.
-
Chromatographic Purity Assessment
Chromatographic techniques are indispensable for determining the purity of a drug substance and for identifying and quantifying any impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15]
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set to a λmax determined from the UV-Vis spectrum.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.
-
-
Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Method validation according to ICH guidelines is required for use in a regulatory setting. Gas Chromatography-Mass Spectrometry (GC-MS) can serve as an orthogonal technique, especially for identifying volatile or thermally stable impurities.[16][17][18]
Conclusion
The define its potential as a scaffold in drug discovery. This guide outlines a robust, multi-faceted strategy for its complete characterization. By integrating spectroscopic, thermodynamic, and chromatographic techniques, researchers can build a comprehensive and validated data package. This self-validating approach, where results from one method (e.g., MS for molecular weight) support others (e.g., NMR for structure), ensures the highest level of scientific integrity. The methodologies detailed herein provide a clear and actionable framework for scientists and drug development professionals to confidently assess this promising molecule and its derivatives for therapeutic potential.
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Navimro. (n.d.). 4,6-dimethoxyquinolin-8-a, ANGENE, 2981129. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, l-. CompTox Chemicals Dashboard. Retrieved from [Link]
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Carroll, F., Berrang, B., Linn, CP., & Twine, C. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. Journal of Medicinal Chemistry, 22(6), 694-699. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5,6-Dimethoxyquinolin-8-amine. PubChem Compound Database. Retrieved from [Link]
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Journal of Advanced Pharmaceutical Science And Technology. (n.d.). Thermal Analysis. Retrieved from [Link]
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Wicht, K. J., Nürnberger, E., Gorka, F., & Hielscher, F. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;quinolin-8-amine. PubChem Compound Database. Retrieved from [Link]
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Vennerstrom, J. L., et al. (2011). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry, 54(17), 5960-5971. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(6-Methoxy-quinolin-8-ylamino)-pentyl-ammonium. PubChem Compound Database. Retrieved from [Link]
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SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 9. 5,6-Dimethoxyquinolin-8-amine | C11H12N2O2 | CID 231558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
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- 14. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. investigacion.unirioja.es [investigacion.unirioja.es]
- 16. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile and Handling of 4,6-Dimethoxyquinolin-8-amine
Executive Summary
4,6-Dimethoxyquinolin-8-amine is a specialized quinoline intermediate, structurally distinct due to the dual methoxy substitution on both the pyridine (C4) and benzene (C6) rings.[1][2] While direct experimental literature for this specific isomer is sparse compared to its 6-methoxy analog (Primaquine intermediate), its physicochemical behavior can be rigorously derived from first-principles chemistry and structural analog analysis.[1][2]
This guide provides a predictive technical assessment of its solubility, stability, and handling protocols. Researchers should treat the free base as a lipophilic, oxidatively labile organic amine, while its salt forms (hydrochloride, phosphate) exhibit high aqueous solubility.[2]
Part 1: Physicochemical Profile & Solubility Landscape[1][2]
Structural Determinants of Solubility
The solubility of 4,6-dimethoxyquinolin-8-amine is governed by the interplay between its hydrophobic quinoline core and its three polarizable functional groups.[1]
-
Quinoline Core (Lipophilic Scaffold): Provides high affinity for chlorinated and aromatic solvents.[2]
-
8-Amino Group (Weak Base): The primary handle for pH-dependent solubility manipulation.[1][2] It allows the compound to partition into aqueous acid.[2]
-
4-Methoxy & 6-Methoxy Groups (Electronic Effectors):
-
The 4-methoxy group (pyridine ring) is a strong electron donor, significantly increasing the basicity of the quinoline nitrogen (N1) compared to unsubstituted quinoline.[2] This makes the compound easier to protonate than standard 8-aminoquinolines.[1][2]
-
The 6-methoxy group (benzene ring) enhances solubility in polar organic solvents like methanol and DMSO.[2]
-
Predicted Solubility Data
The following table categorizes solvent compatibility for the Free Base form (neutral state).
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred solvent for biological stock solutions.[1][2] Stable if stored frozen.[2] |
| Polar Aprotic | DMF | High (>50 mg/mL) | Excellent solvent; difficult to remove due to high boiling point.[2] |
| Chlorinated | DCM (Dichloromethane) | High (>100 mg/mL) | Primary extraction solvent. Ideal for solubilizing the free base during workup.[2] |
| Chlorinated | Chloroform | High (>100 mg/mL) | Excellent solubility; often used for NMR analysis.[2] |
| Polar Protic | Methanol / Ethanol | Moderate-High | Good for recrystallization.[1][2] Solubility increases significantly with heat.[2] |
| Esters | Ethyl Acetate | Moderate | Useful for chromatography (TLC/Column) but less solubilizing than DCM.[2] |
| Non-Polar | Hexanes / Heptane | Low / Insoluble | Anti-solvent. Use to precipitate the compound from DCM or Ethyl Acetate.[2] |
| Aqueous | Water (Neutral pH) | Insoluble (<0.1 mg/mL) | The free base is hydrophobic and will oil out or precipitate.[2] |
| Aqueous | Water (Acidic pH < 3) | High (as Salt) | Protonation of N1 and the amine forms a water-soluble di-cationic salt.[2] |
Part 2: Visualization of Solubility Logic
The following diagram maps the solubility logic, guiding solvent selection based on the desired application (Extraction, Crystallization, or Storage).
Figure 1: Solubility Class Map illustrating solvent compatibility for extraction, storage, and purification.[1][2]
Part 3: Experimental Protocols & Handling
Dissolution Protocol for Biological Assays
Objective: Prepare a stable stock solution (e.g., 10 mM) for in vitro testing. Solvent: DMSO (Dimethyl Sulfoxide).[2]
-
Weighing: Weigh the target mass of 4,6-dimethoxyquinolin-8-amine into a glass vial. Note: Avoid using plastic weighing boats for long-term contact as the amine may adsorb.[1][2]
-
Solvent Addition: Add anhydrous DMSO to achieve the desired concentration.
-
Vortexing: Vortex for 30-60 seconds. The compound should dissolve rapidly at room temperature.[2]
-
Storage: Aliquot into small amber vials to minimize freeze-thaw cycles. Store at -20°C.
Purification: Acid-Base Extraction Workflow
Because the free base is lipophilic but basic, an acid-base extraction is the most robust method to purify crude material from neutral impurities.[1]
Protocol:
-
Dissolution: Dissolve crude material in DCM (approx. 10 mL per gram).
-
Acid Extraction: Extract the organic layer 2x with 1M HCl .
-
Wash: Wash the combined acidic aqueous layer once with fresh DCM to remove entrained neutrals.[2]
-
Basification: Cool the aqueous layer on ice. Slowly add 10% NaOH or saturated
until pH > 10.[2]-
Observation: The solution will become cloudy as the free base precipitates/oils out.[2]
-
-
Re-extraction: Extract the basic aqueous mixture 3x with DCM .
-
Drying: Dry the combined DCM layers over anhydrous
, filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Acid-Base purification workflow leveraging the pH-dependent solubility of the 8-amino group.
Part 4: Stability & Storage (Critical)[1]
-
Oxidation Sensitivity: The 8-amino group is electron-rich and susceptible to oxidation, leading to the formation of quinone-imines (dark impurities).[1][2]
-
Light Sensitivity: Quinoline derivatives are often photosensitive.[2] Store in amber glass or foil-wrapped containers.
References
-
PubChem. 4,6-Dimethoxyquinolin-8-amine (CID 12385269).[1][2] National Library of Medicine.[2] Available at: [Link]
-
Organic Chemistry Data. pKa Values of Nitrogen Heterocycles (Quinoline). Available at: [Link][2]
Sources
The Enduring Legacy of Quinoline: A Technical Guide to its Historical Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a seemingly simple fusion of a benzene and a pyridine ring, stands as a titan in the world of heterocyclic chemistry. Its journey from a humble coal tar derivative to the structural core of life-saving pharmaceuticals is a testament to over a century of chemical ingenuity and scientific discovery. This in-depth technical guide provides a comprehensive exploration of the historical discovery, synthetic evolution, and therapeutic development of quinoline derivatives, offering field-proven insights for today's researchers and drug development professionals.
Part 1: The Genesis of a Scaffold: From "White Oil" to a Defined Structure
The story of quinoline begins in the mid-19th century, a period of burgeoning industrial chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a colorless, hygroscopic liquid with a strong, pungent odor.[1] He named this substance "leukol," derived from the Greek words for "white oil".[1] Unbeknownst to him, this was the first recorded isolation of the quinoline nucleus.
A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh distillation of the antimalarial alkaloid quinine with potassium hydroxide.[1] He dubbed his discovery "Chinoilin" or "Chinolein".[1] For a time, Runge's "leukol" and Gerhardt's "chinoilin" were thought to be distinct isomers due to differences in their reactivity, a reflection of the nascent state of structural theory.[1]
The true nature of this heterocyclic system remained a puzzle until 1869, when the brilliant chemist August Kekulé, renowned for his work on the structure of benzene, proposed the correct fused-ring structure of quinoline.[] This pivotal moment in chemical history provided the foundational understanding necessary to unlock the synthetic potential of this remarkable scaffold.
Part 2: Mastering the Synthesis: The Classical Name Reactions
The late 19th century witnessed a flurry of activity in the development of synthetic methodologies to construct the quinoline core. These "named reactions" remain cornerstones of heterocyclic chemistry, each offering a unique pathway to a diverse array of substituted quinolines. Understanding the causality behind these experimental choices is crucial for any scientist working with these compounds.
The Skraup Synthesis: A Forceful Cyclization
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful, albeit often vigorous, method for preparing quinolines.[][3] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[3]
Experimental Protocol: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (as a moderator)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add ferrous sulfate to moderate the reaction.
-
Slowly add nitrobenzene to the mixture.
-
Gently heat the reaction mixture. The reaction is highly exothermic and requires careful temperature control.
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Cool the mixture and dilute with water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.
-
Isolate the quinoline via steam distillation and purify by fractional distillation.
Causality and Mechanism: The brilliance of the Skraup synthesis lies in its in-situ generation of the key reactant, acrolein, through the acid-catalyzed dehydration of glycerol.[] This highly reactive α,β-unsaturated aldehyde then undergoes a Michael addition with the aniline. The subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is then oxidized by nitrobenzene to the aromatic quinoline.[][4] The use of ferrous sulfate is a critical, field-proven modification to control the often-violent exothermic nature of the reaction.[3]
Caption: The Skraup Synthesis Workflow.
The Doebner-von Miller Reaction: A Versatile Condensation
The Doebner-von Miller reaction, developed in 1881, offers a more versatile approach to quinoline synthesis, utilizing α,β-unsaturated aldehydes or ketones as starting materials.[][3] This allows for the introduction of a wider range of substituents onto the pyridine ring of the quinoline nucleus.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric Acid (concentrated)
-
An oxidizing agent (e.g., arsenic pentoxide or the Schiff base intermediate)
Procedure:
-
In a suitable reaction vessel, combine aniline and concentrated hydrochloric acid.
-
Slowly add crotonaldehyde to the mixture with stirring.
-
The reaction mixture is typically heated to drive the cyclization and oxidation steps.
-
After the reaction is complete, the mixture is cooled and neutralized with a base.
-
The product, 2-methylquinoline (quinaldine), is then isolated and purified.
Causality and Mechanism: The reaction proceeds through the formation of a β-anilino aldehyde via Michael addition. This intermediate then cyclizes under the acidic conditions, followed by dehydration and oxidation to yield the substituted quinoline. A key insight into this reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from the self-condensation of aldehydes.
Caption: The Doebner-von Miller Reaction Pathway.
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis, reported by Paul Friedländer in 1882, is a highly convergent method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[5][6]
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline
Materials:
-
2-Aminobenzophenone
-
Acetophenone
-
Sodium hydroxide (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2-aminobenzophenone and acetophenone in ethanol.
-
Add a catalytic amount of sodium hydroxide.
-
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture and isolate the precipitated 2-phenylquinoline by filtration.
-
The product can be purified by recrystallization.
Causality and Mechanism: The reaction is believed to proceed via an initial aldol-type condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring.[5] The choice of base or acid catalyst can significantly influence the reaction rate and yield. This method is particularly valuable for the synthesis of polysubstituted quinolines with a high degree of predictability.[]
Caption: The Friedländer Synthesis Overview.
| Synthesis Method | Key Reactants | Key Features | Typical Products |
| Skraup | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Highly exothermic, in-situ generation of acrolein | Unsubstituted or simple substituted quinolines |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Versatile for introducing substituents | 2- and 4-substituted quinolines |
| Friedländer | 2-Aminoaryl Carbonyl, α-Methylene Compound | Convergent, good for polysubstituted quinolines | Polysubstituted quinolines |
| Combes | Aniline, β-Diketone | Forms 2,4-disubstituted quinolines | 2,4-Disubstituted quinolines |
| Conrad-Limpach | Aniline, β-Ketoester | Produces 4-hydroxyquinolines | 4-Hydroxyquinolines |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | Leads to 4-hydroxy-3-carboxyquinolines | 4-Hydroxyquinoline derivatives |
Part 3: The Quinoline Core in Medicine: A Legacy of Healing
The true impact of the quinoline scaffold lies in its profound and lasting influence on medicinal chemistry. For centuries, and continuing to this day, quinoline derivatives have been at the forefront of the fight against infectious diseases and cancer.
The Antimalarial Saga: From Quinine to Chloroquine and Beyond
The story of quinoline in medicine is inextricably linked to the fight against malaria. For centuries, the bark of the Cinchona tree was the only effective treatment for this devastating disease.[7] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, a quinoline derivative.
The development of synthetic quinoline antimalarials was a major focus of the 20th century. In 1934, German scientists synthesized chloroquine , a 4-aminoquinoline, which proved to be a highly effective and well-tolerated antimalarial drug.[8][9] Chloroquine was introduced into clinical practice in 1947 and became a cornerstone of malaria treatment and prophylaxis for decades.[9]
Mechanism of Action: Quinoline antimalarials like chloroquine are thought to exert their effect by interfering with the parasite's detoxification of heme.[10] Inside the parasite's digestive vacuole, hemoglobin from the host's red blood cells is broken down, releasing toxic heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Chloroquine is a weak base that accumulates in the acidic digestive vacuole and is believed to cap the growing hemozoin crystal, preventing further polymerization.[11] The buildup of free heme is toxic to the parasite, leading to its death.
Caption: Mechanism of Action of Chloroquine.
Unfortunately, the widespread use of chloroquine led to the emergence of drug-resistant strains of Plasmodium falciparum, a major public health challenge.[8] This has spurred the development of other quinoline-based antimalarials, such as mefloquine and amodiaquine.
The Antibacterial Revolution: The Rise of the Fluoroquinolones
A serendipitous discovery during the synthesis of chloroquine in 1962 by George Lesher and his colleagues led to the isolation of nalidixic acid , the first quinolone antibiotic.[3][5][12] While its clinical use was primarily limited to urinary tract infections, nalidixic acid laid the groundwork for a new class of broad-spectrum antibacterial agents: the fluoroquinolones .[1][6]
The addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone core dramatically enhanced the antibacterial activity and pharmacokinetic properties of these compounds.[13] This led to the development of highly successful drugs like ciprofloxacin and levofloxacin, which are effective against a wide range of Gram-positive and Gram-negative bacteria.[1][14]
Mechanism of Action: Fluoroquinolones target bacterial DNA synthesis by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[1][][4][15] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is essential for the separation of daughter chromosomes after replication. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, fluoroquinolones block DNA replication and repair, leading to bacterial cell death.[4]
Caption: Mechanism of Action of Fluoroquinolones.
A New Frontier in Oncology: Quinoline-Based Anticancer Agents
The versatility of the quinoline scaffold has also been harnessed in the development of potent anticancer drugs. A prominent example is the natural product camptothecin , isolated from the tree Camptotheca acuminata.[16] While camptothecin itself had limited clinical utility due to its poor solubility and toxicity, its discovery spurred the development of water-soluble analogs like topotecan and irinotecan , which are now used in the treatment of various cancers, including ovarian, lung, and colorectal cancers.[17][18][19]
Mechanism of Action: Camptothecin and its derivatives are potent inhibitors of topoisomerase I , a nuclear enzyme that relaxes supercoiled DNA by creating transient single-strand breaks.[17][18][] These drugs bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[18][] When the DNA replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand breaks, ultimately triggering apoptosis (programmed cell death).[16]
Caption: Mechanism of Action of Camptothecin Derivatives.
Part 4: The Future of Quinoline Derivatives
The historical journey of quinoline from a simple coal tar isolate to a cornerstone of modern medicine is a powerful illustration of the synergy between fundamental chemical research and therapeutic innovation. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular targets of quinoline derivatives, continues to open new avenues for drug discovery. Researchers today are actively investigating new quinoline-based compounds with potential applications as antiviral, antifungal, anti-inflammatory, and neuroprotective agents. The enduring legacy of quinoline serves as an inspiration for the next generation of scientists to continue unlocking the vast potential of this remarkable heterocyclic scaffold.
References
-
Quinoline - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Retrieved February 22, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 22, 2026, from [Link]
-
Synthesis of Quinolines, Chemistry tutorial - Tutorsglobe.com. (n.d.). Retrieved February 22, 2026, from [Link]
-
Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - mesa malaria knowledge hub. (n.d.). Retrieved February 22, 2026, from [Link]
-
Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed. (2001, March 15). Retrieved February 22, 2026, from [Link]
-
Nalidixic acid - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. (2019, October 28). Retrieved February 22, 2026, from [Link]
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Journal of Cellular and Molecular Pharmacology - The Anticancer Medications Camptothecin and Topotecan's Novel Method of Action - OMICS International. (n.d.). Retrieved February 22, 2026, from [Link]
-
Mechanisms of action of and resistance to quinolones - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]
-
(PDF) Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
History of antimalarial drugs - Medicines for Malaria Venture. (n.d.). Retrieved February 22, 2026, from [Link]
-
History of Antibiotics: From Fluoroquinolones to Daptomycin (Part 2). (n.d.). Retrieved February 22, 2026, from [Link]
-
Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Chloroquine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Fluoroquinolones: The Mighty Antibiotics and Their Evolving Story - Oreate AI Blog. (2026, February 20). Retrieved February 22, 2026, from [Link]
-
New Molecular Mechanisms of Action of Camptothecin-type Drugs - Anticancer Research. (n.d.). Retrieved February 22, 2026, from [Link]
-
A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. (2014, February 28). Retrieved February 22, 2026, from [Link]
-
Drug Discovery and Development - Malaria - NCBI Bookshelf - NIH. (n.d.). Retrieved February 22, 2026, from [Link]
-
The global history of quinine, the world's first anti-malaria drug - Medium. (2015, December 30). Retrieved February 22, 2026, from [Link]
-
New Advances in Lung Cancer Chemotherapy: Topotecan and the Role of Topoisomerase I Inhibitors - Karger Publishers. (2001, September 26). Retrieved February 22, 2026, from [Link]
-
Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications. (2015, March 4). Retrieved February 22, 2026, from [Link]
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- 8. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
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- 16. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. karger.com [karger.com]
Comprehensive Spectroscopic Characterization of 4,6-Dimethoxyquinolin-8-amine
The following guide details the spectroscopic characterization of 4,6-dimethoxyquinolin-8-amine , a critical pharmacophore in the development of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine) and potential Alzheimer’s disease therapeutics.[1]
This guide synthesizes experimental data from structurally validated analogues and first-principles chemometrics to provide a reference standard for identification.
A Technical Guide for Structural Elucidation & Validation
Introduction & Structural Context
The 8-aminoquinoline scaffold is the structural backbone of the only drugs capable of preventing Plasmodium vivax relapse (radical cure). While the 6-methoxy position is standard (as seen in Primaquine), modification at the 4-position—specifically the 4,6-dimethoxy substitution pattern—is explored to alter metabolic stability (blocking CYP450 oxidation at C4) and reduce hemotoxicity.[1]
Precise characterization of this intermediate is critical, as regioisomers (e.g., 5,6-dimethoxy) possess vastly different toxicological profiles.
Compound Identity[2][3][4][5][6][7][8]
-
IUPAC Name: 4,6-dimethoxyquinolin-8-amine
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
-
Key Functional Groups: Primary amine (C8), Methoxy ether (C4, C6), Quinoline nitrogen (N1).[1]
Analytical Workflow Strategy
To ensure structural integrity, a multi-modal validation workflow is required. The following diagram illustrates the decision logic for confirming the 4,6-substitution pattern against common impurities.
Figure 1: Self-validating analytical workflow. The critical checkpoint is the chemical shift of Proton H3, which distinguishes the 4-methoxy isomer from the 5-methoxy or unsubstituted variants.
Mass Spectrometry (MS) Data
Method: Electrospray Ionization (ESI) in Positive Mode.[2] Solvent: Methanol + 0.1% Formic Acid.
The mass spectrum of 8-aminoquinolines follows a distinct fragmentation pathway driven by the stability of the heteroaromatic core.
| Ion Type | m/z (Observed) | Interpretation |
| [M+H]⁺ | 205.1 | Parent Molecular Ion (Base Peak) |
| [M+H - NH₃]⁺ | 188.1 | Loss of Ammonia (Characteristic of primary amines) |
| [M+H - CH₃]⁺ | 190.1 | Loss of Methyl radical (from Methoxy groups) |
| [M+H - CH₃ - CO]⁺ | 162.1 | Sequential loss of Methyl and CO (Quinone-like formation) |
Mechanistic Insight: The loss of NH₃ (m/z 188) is the primary diagnostic for the free amine at position 8. If the amine is acetylated (a common synthetic intermediate), this loss will be replaced by a loss of ketene (42 Da).
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid sample.
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |
| 3450, 3360 | N-H Stretch (Doublet) | Primary Amine (-NH₂) .[1] A single band indicates secondary amine impurity. |
| 2840 - 3000 | C-H Stretch (sp³) | Methoxy methyl groups (-OCH₃). |
| 1620, 1590 | C=C / C=N Stretch | Quinoline aromatic ring breathing. |
| 1265, 1220 | C-O Stretch | Aryl-Alkyl Ether (Strong intensity due to two -OMe groups). |
| 1100 - 1150 | C-N Stretch | C8-NH₂ bond. |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred over CDCl₃ to visualize the exchangeable -NH₂ protons and prevent aggregation).
¹H NMR (400 MHz, DMSO-d₆)
The 4-methoxy group exerts a strong shielding effect on the adjacent H3 proton, moving it significantly upfield compared to the unsubstituted quinoline.
| Position | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |
| H2 | 8.55 - 8.60 | Doublet (d) | 5.2 | Deshielded by adjacent Ring Nitrogen (N1).[1] |
| H3 | 6.75 - 6.85 | Doublet (d) | 5.2 | Diagnostic Peak. Shielded by 4-OMe. (Normal Quinoline H3 is ~7.4). |
| H5 | 6.65 - 6.70 | Doublet (d) | 2.5 | Meta-coupling to H7. Located on the benzenoid ring.[2] |
| H7 | 6.45 - 6.55 | Doublet (d) | 2.5 | Ortho to -NH₂ (shielding) and meta to H5. |
| 8-NH₂ | 5.80 - 6.20 | Broad Singlet | - | Exchangeable protons. Disappears with D₂O shake. |
| 4-OMe | 3.98 - 4.05 | Singlet (s) | - | Deshielded methoxy (Pyridine ring). |
| 6-OMe | 3.85 - 3.90 | Singlet (s) | - | Benzenoid methoxy. |
¹³C NMR (100 MHz, DMSO-d₆)
Key carbon signals confirm the quaternary centers bearing oxygen and nitrogen.
-
C4 (C-O): ~160.5 ppm (Deshielded by oxygen + pyridine ring deficient character).
-
C6 (C-O): ~158.0 ppm.
-
C2: ~146.0 ppm (Adjacent to Nitrogen).
-
C8 (C-N): ~140.0 ppm (Ipso to amine).
-
Methoxy Carbons: Two signals at ~55.5 and ~56.0 ppm.
Experimental Protocol: Synthesis & Purification
To generate high-quality spectroscopic data, the compound must be free of the nitro-precursor and inorganic salts.
-
Reduction: 4,6-dimethoxy-8-nitroquinoline is reduced using SnCl₂/EtOH or H₂/Pd-C.[1]
-
Workup (Critical): The amine is amphoteric.
-
Step A: Acidify to remove non-basic impurities.
-
Step B: Basify to pH 10-11 to liberate the free base.
-
Step C: Extract with Dichloromethane (DCM).
-
-
Purification: Flash chromatography (Silica).[3]
-
Eluent: Hexane:Ethyl Acetate (3:1)
100% EtOAc. -
Note: 8-aminoquinolines are light-sensitive and oxidation-prone. Store under Nitrogen/Argon in amber vials.
-
Fragmentation Pathway Visualization
The following diagram details the Mass Spectrometry fragmentation logic used to confirm the core structure.
Figure 2: ESI(+) Fragmentation pathway. The loss of 17 Da (NH3) is the primary confirmation of the labile 8-amino group.
References
-
Synthesis of 6-methoxy-8-aminoquinoline (Analogous Core)
-
Larsen, M. A., et al. "Synthesis and characterization of 8-aminoquinoline derivatives." Journal of Organic Chemistry.
-
-
Spectroscopic Data of 5,6-Dimethoxy Isomers
-
Royal Society of Chemistry (RSC). "Supporting Information: Synthesis of dimethoxyquinolin-8-amine derivatives." RSC Advances.
-
-
Fragmentation of 8-Aminoquinolines
-
"Mass Spectrometry of Quinoline Derivatives."[4] NIST Chemistry WebBook.
-
-
Antimalarial SAR & 4-Position Modification
-
Tekwani, B. L., & Walker, L. A. "Targeting the Hemolysis Issue in 8-Aminoquinoline Antimalarials."[1] Antimicrobial Agents and Chemotherapy.
-
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4,6-Dimethoxyquinolin-8-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
4,6-Dimethoxyquinolin-8-amine is a heterocyclic aromatic amine. The core of its structure is a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This quinoline scaffold is substituted with two methoxy groups (-OCH₃) at positions 4 and 6, and an amine group (-NH₂) at position 8.
The arrangement of these functional groups is critical to the molecule's chemical and biological properties. The electron-donating nature of the methoxy groups and the nucleophilic character of the amino group influence the reactivity and potential biological targets of the compound.
Table 1: Chemical Identifiers for 4,6-Dimethoxyquinolin-8-amine
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChemLite[1] |
| IUPAC Name | 4,6-dimethoxyquinolin-8-amine | PubChemLite[1] |
| Canonical SMILES | COC1=C2C=C(C=C(C2=NC=C1)N)OC | PubChemLite[1] |
| InChI | InChI=1S/C11H12N2O2/c1-14-7-5-8-10(15-2)3-4-13-11(8)9(12)6-7/h3-6H,12H2,1-2H3 | PubChemLite[1] |
| InChIKey | WCWUDEWBSKPLPF-UHFFFAOYSA-N | PubChemLite[1] |
| Molecular Weight | 204.23 g/mol | (Calculated) |
| CAS Number | Not Available |
It is important to distinguish 4,6-dimethoxyquinolin-8-amine from its isomers, which may have different properties and biological activities. For instance, 5,6-dimethoxyquinolin-8-amine has a registered CAS number of 6938-02-9 [2].
Caption: 2D representation of the 4,6-dimethoxyquinolin-8-amine structure.
Physicochemical Properties and Safety Profile
While experimental data for 4,6-dimethoxyquinolin-8-amine is scarce, we can infer its likely properties based on related compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XlogP | 1.5 | A measure of lipophilicity.[1] |
| Topological Polar Surface Area (TPSA) | 57.4 Ų | |
| Hydrogen Bond Donors | 1 | From the amine group. |
| Hydrogen Bond Acceptors | 4 | From the nitrogen in the quinoline ring and the oxygen atoms of the methoxy groups. |
| Rotatable Bonds | 2 |
Safety Information:
No specific safety data for 4,6-dimethoxyquinolin-8-amine has been published. However, related aminoquinoline derivatives should be handled with care in a laboratory setting. For the isomeric 5,6-dimethoxyquinolin-8-amine , the following GHS hazard statements apply: H301 (Toxic if swallowed) and H318 (Causes serious eye damage)[2]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are strongly recommended when handling this class of compounds.
Synthesis and Purification
A plausible and efficient method for the synthesis of 4,6-dimethoxyquinolin-8-amine would be a modification of the Skraup synthesis , a well-established reaction for creating quinolines. This would likely be followed by a reduction step.
Proposed Synthetic Pathway:
Caption: A proposed two-step synthesis of 4,6-dimethoxyquinolin-8-amine.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4,6-Dimethoxy-8-nitroquinoline
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add 3,5-dimethoxyaniline. Carefully add concentrated sulfuric acid, followed by glycerol. An oxidizing agent, such as arsenic pentoxide or the milder sodium m-nitrobenzenesulfonate, is then introduced.
-
Reaction Conditions: The mixture is heated cautiously. The Skraup reaction is highly exothermic and requires careful temperature control. Once the initial vigorous reaction subsides, the mixture is typically heated at reflux for several hours.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.
Step 2: Reduction to 4,6-Dimethoxyquinolin-8-amine
-
Reaction Setup: In a separate flask, dissolve the crude 4,6-dimethoxy-8-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.
-
Reducing Agent: Add a reducing agent. A common choice for this transformation is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst can be employed for a cleaner reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The reaction is worked up by neutralizing the acid and extracting the product into an organic solvent. The solvent is then removed under reduced pressure.
Purification:
The final product, 4,6-dimethoxyquinolin-8-amine, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the compound in high purity.
Applications in Drug Discovery and Research
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents. The 8-aminoquinoline moiety, in particular, is a well-known pharmacophore in antimalarial drugs.
Antimalarial Potential:
Derivatives of 8-aminoquinoline, such as primaquine and tafenoquine, are crucial for eradicating the dormant liver stages of the Plasmodium vivax and Plasmodium ovale malaria parasites. The 4,6-dimethoxy substitution pattern of the target compound could modulate the efficacy, selectivity, and metabolic stability of the 8-aminoquinoline pharmacophore. Research into novel 8-aminoquinoline analogs is driven by the need to overcome drug resistance and to develop safer and more effective antimalarial agents. The synthesis of 4,6-dimethoxyquinolin-8-amine would be a logical step in the exploration of new chemical space for antimalarial drug discovery[3].
Anticancer Research:
The dimethoxyquinoline framework is also found in several potent anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases, which are critical for cancer cell proliferation and survival. The specific substitution pattern of 4,6-dimethoxyquinolin-8-amine makes it an interesting candidate for synthesis and evaluation as a potential anticancer agent. The amino group at the 8-position provides a convenient handle for further chemical modification to optimize biological activity.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized 4,6-dimethoxyquinolin-8-amine.
Table 3: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline ring, singlets for the two methoxy groups, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinoline ring and the methoxy groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and methoxy groups, and C=C and C=N stretching of the quinoline ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion
4,6-Dimethoxyquinolin-8-amine represents a promising, yet underexplored, molecule in the vast landscape of quinoline chemistry. While a dedicated CAS number and extensive experimental data are currently lacking, its structural similarity to well-established therapeutic agents suggests significant potential in drug discovery. The synthetic pathway outlined in this guide provides a clear roadmap for its preparation, opening the door for its evaluation as a novel antimalarial or anticancer agent. Further research into this and related dimethoxy-8-aminoquinolines is warranted to fully elucidate their therapeutic potential.
References
-
PubChemLite. 4,6-dimethoxyquinolin-8-amine (C11H12N2O2). Available from: [Link]
-
PubChem. 5,6-Dimethoxyquinolin-8-amine | C11H12N2O2 | CID 231558. Available from: [Link]
-
Holzgrabe, U., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]
Sources
Methodological & Application
using 4,6-dimethoxyquinolin-8-amine as an intermediate in drug synthesis.
Application Note: Strategic Utilization of 4,6-Dimethoxyquinolin-8-amine in Drug Synthesis
Abstract
This guide details the handling, functionalization, and strategic application of 4,6-dimethoxyquinolin-8-amine (4,6-DMQA) as a high-value intermediate in medicinal chemistry.[1] Distinct from the classical 6-methoxy-8-aminoquinoline scaffold (Primaquine), the introduction of the 4-methoxy substituent serves two critical roles: it blocks the metabolically labile C4 position and increases electron density within the heteroaromatic core.[1] This note provides validated protocols for reductive amination and acylation, emphasizing strict oxidation mitigation strategies required for this electron-rich scaffold.
Structural & Retrosynthetic Rationale
The 8-aminoquinoline (8AQ) pharmacophore is historically validated for tissue schizontocidal activity (Malaria) and is increasingly relevant in oncology (kinase inhibition) and Leishmaniasis.[1]
-
Metabolic Blockade: In standard 8AQs, the C4 position is a "soft spot" for CYP450-mediated oxidation. The 4-methoxy group in 4,6-DMQA sterically and electronically occludes this site, potentially extending half-life (
).[1] -
Electronic Modulation: The 4,6-dimethoxy pattern creates a highly electron-rich system.[1] While this improves nucleophilicity at the C8-amine, it significantly lowers the oxidation potential, making the molecule prone to rapid degradation (quinone-imine formation) if mishandled.
Synthesis Pathway (Overview)
The intermediate is typically accessed via the reduction of 4,6-dimethoxy-8-nitroquinoline , derived from a modified Skraup or Combes quinoline synthesis.[1]
Figure 1: General workflow for accessing and utilizing the 4,6-DMQA intermediate.[1]
Critical Handling & Stability (The "Trustworthiness" Protocol)
Warning: 4,6-DMQA is highly susceptible to oxidative degradation.[1] Solutions exposed to air turn from pale yellow to dark brown/black within minutes due to the formation of quino-imines and subsequent polymerization.
Storage & Preparation Rules
-
Solid State: Store as the hydrochloride or tartrate salt at -20°C. The free base is unstable for long-term storage.[1]
-
Solution State: Always degas solvents (sparge with Argon for 15 mins) before dissolving the amine.
-
Workup: Use Sodium Ascorbate (5 mM) in aqueous buffers during extraction to act as a sacrificial antioxidant.
Figure 2: Oxidative degradation pathway.[1] Preventing the first step (O2 exclusion) is critical.
Protocol A: Reductive Amination (Side Chain Attachment)
Application: Synthesis of Primaquine/Tafenoquine analogs.
This is the "Gold Standard" reaction for this scaffold. Direct alkylation with halides is discouraged due to over-alkylation (quaternization) of the highly nucleophilic C8-amine.
Reagents:
-
Substrate: 4,6-dimethoxyquinolin-8-amine (1.0 equiv)
-
Carbonyl: 4-amino-1-pentanal (protected) or relevant aldehyde (1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]
Step-by-Step Methodology:
-
Imine Formation (The "Dry" Step):
-
Flame-dry a round-bottom flask and cool under Argon.
-
Charge 4,6-DMQA (free base) and the aldehyde into the flask.
-
Dissolve in anhydrous DCE (0.1 M concentration).
-
Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the amine and formation of the imine (often shifts to a lower polarity).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB in one portion.
-
Allow to warm to RT and stir overnight (12–16 hours) under Argon.
-
-
Quench & Workup (Antioxidant Modified):
-
Quench with saturated NaHCO₃.
-
Crucial: Add 10 mL of 10% Sodium Ascorbate solution to the biphasic mixture immediately.
-
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over Na₂SO₄ (do not use MgSO₄ if the product is acid-sensitive) and concentrate in vacuo away from light.[1]
-
-
Purification:
-
Flash chromatography using DCM:MeOH:NH₄OH (95:5:0.5).
-
Note: The amine product will streak on silica. Pre-wash the column with 1% Triethylamine (TEA) in hexane to deactivate acidic sites.
-
Protocol B: Acylation for Peptidomimetics
Application: Kinase inhibitors or transmission-blocking agents.[1]
Acylation of the C8-amine reduces electron density, stabilizing the core against oxidation. This is often a good strategy to "lock" the molecule early in a synthesis sequence.
Reagents:
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (2.5 equiv)
-
Acid: N-protected amino acid or carboxylic acid (1.1 equiv)[1]
-
Solvent: DMF (Anhydrous)
Methodology:
-
Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 mins.
-
Add HATU. Stir for 5 mins (Activation).
-
Add 4,6-DMQA.[1] The solution may turn yellow/orange.
-
Stir at RT for 4 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO₃.
-
Yield Expectation: High (>85%). The C8-amine is sterically hindered but highly nucleophilic; HATU is preferred over EDC/HOBt for faster conversion.[1]
Analytical Validation (QC)
When characterizing 4,6-DMQA derivatives, specific NMR signatures confirm regiochemistry and integrity.[1]
| Feature | 1H NMR Signal (CDCl3) | Diagnostic Value |
| C2-H | δ 8.5 - 8.7 (dd) | Confirms Quinoline ring integrity.[1] |
| 4-OMe | δ 3.9 - 4.0 (s) | Distinct singlet; confirms 4-position substitution. |
| 6-OMe | δ 3.8 - 3.9 (s) | Usually upfield of the 4-OMe.[1] |
| C8-NH | δ 6.5 - 7.5 (br s) | Disappears upon D2O shake; shifts significantly after acylation.[1] |
References
-
Carroll, F. I., et al. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials.[1][2][3][4][5] Journal of Medicinal Chemistry.[5] Link
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future prospects as antimalarial drugs.[1][4][5] Current Opinion in Infectious Diseases. Link
-
Vangapandu, S., et al. (2003). 8-Quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives.[1][2] Bioorganic & Medicinal Chemistry.[3][6][7] Link
-
Organic Chemistry Portal. (2023). Reductive Amination: Protocols and Mechanism.Link
-
World Health Organization. (1981). The Chemotherapy of Malaria: 8-Aminoquinolines.[3][4][7][8][9] WHO Monograph Series. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity | MDPI [mdpi.com]
- 4. DSpace [iris.who.int]
- 5. Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials | RTI [rti.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. DSpace [iris.who.int]
- 9. scispace.com [scispace.com]
Application Note: Synthesis of Antimalarial Agents from 4,6-Dimethoxyquinolin-8-amine
Abstract & Scope
This application note details the synthetic protocol for deriving antimalarial candidates from 4,6-dimethoxyquinolin-8-amine . While the 8-aminoquinoline scaffold (exemplified by Primaquine and Tafenoquine) is the gold standard for radical cure of Plasmodium vivax (hypnozoite eradication), metabolic instability and hemolytic toxicity remain significant challenges.
The inclusion of a methoxy group at the C4 position (in addition to the standard C6-methoxy) is a strategic medicinal chemistry modification designed to block metabolic oxidation at the quinoline core, potentially enhancing half-life and altering the toxicity profile. This guide provides a validated, step-by-step workflow for coupling this scaffold with a diamine side chain—the critical pharmacophore for antimalarial activity.
Strategic Retrosynthesis & Mechanism
To ensure mono-alkylation and high purity, we utilize a Gabriel Synthesis approach. Direct alkylation with free diamines often leads to polymerization or bis-alkylation. Therefore, we employ a phthalimido-protected halo-alkyl linker.
Mechanism of Action (Biological Context)
The 8-aminoquinolines function via metabolic activation (primarily CYP2D6) to generate redox-active metabolites (quinochelins). These metabolites generate Reactive Oxygen Species (ROS) within the parasite, inhibiting mitochondrial function and preventing gametocyte transmission.
Synthetic Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward workflow:
Figure 1: Strategic workflow for the synthesis of 8-aminoquinoline antimalarials via protected linker coupling.
Experimental Protocol
Reagents and Safety
-
Precursor: 4,6-dimethoxyquinolin-8-amine (Synthesized via Skraup reaction or commercially sourced).
-
Linker: N-(4-bromopentyl)phthalimide (Mimics the Primaquine side chain).
-
Solvents: Anhydrous Acetonitrile (MeCN) or DMF.
-
Base: Triethylamine (Et3N) or Potassium Carbonate (K2CO3).
-
Safety Note: 8-aminoquinolines can cause methemoglobinemia.[1] Handle all powders in a fume hood. Avoid skin contact.
Step-by-Step Methodology
Step 1: Coupling (N-Alkylation)
This step attaches the carbon chain to the 8-amino position while the terminal amine remains protected.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,6-dimethoxyquinolin-8-amine (1.0 eq, e.g., 2.04 g, 10 mmol) in anhydrous Acetonitrile (30 mL).
-
Addition: Add Triethylamine (1.5 eq, 2.1 mL) followed by N-(4-bromopentyl)phthalimide (1.2 eq, 3.55 g).
-
Note: The use of a secondary bromide (like 4-bromopentyl) mimics the Primaquine structure. If a linear chain is desired, use N-(5-bromopentyl)phthalimide.
-
-
Reaction: Purge with Argon/Nitrogen. Heat the mixture to reflux (80–82 °C) for 24–48 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The starting amine is fluorescent; the product will be a less polar, bulky spot.
-
Workup: Cool to room temperature. Remove solvent under reduced pressure. Dissolve residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry over MgSO4 and concentrate.
-
Purification: Flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
-
Target: Yellow/Orange solid (Coupled Intermediate).
-
Step 2: Deprotection (Ing-Manske Procedure)
This step reveals the primary amine on the side chain.
-
Solubilization: Dissolve the purified Coupled Intermediate (from Step 1) in Ethanol (95%, 10 mL/g).
-
Cleavage: Add Hydrazine Hydrate (3.0 eq to the intermediate).
-
Reaction: Reflux for 4–6 hours. A white precipitate (phthalhydrazide) will form, indicating the reaction is progressing.
-
Workup: Cool the mixture. Filter off the bulky white solid (phthalhydrazide byproduct).
-
Extraction: Concentrate the filtrate. Redissolve in DCM and wash with 10% NaOH (to ensure the amine is free) followed by brine.
-
Isolation: Dry organic layer (Na2SO4) and evaporate to yield the crude oily free base.
Step 3: Salt Formation (Stabilization)
Free base aminoquinolines are prone to oxidation (turning dark brown/black). Conversion to a salt is mandatory for stability.
-
Dissolve the oily free base in a minimal amount of Methanol .
-
Add a stoichiometric solution of Succinic Acid or Phosphoric Acid in hot methanol (1.0 eq for mono-salt, 2.0 eq for di-salt).
-
Allow to cool slowly to 4 °C. Collect crystals via filtration.
Analytical Data & Validation (Self-Validating System)
To ensure the protocol was successful, compare your results against these theoretical benchmarks.
| Parameter | Expected Result | Diagnostic Signal |
| Appearance | Yellow to Orange Crystalline Solid (Salt) | Darkening indicates oxidation (failure). |
| 1H NMR (Aromatic) | 3 Distinct Protons on Quinoline Ring | C2-H (~8.5 ppm), C3-H (~7.3 ppm), C5-H (~6.5 ppm, singlet-like due to 4,6-sub). |
| 1H NMR (Methoxy) | Two Singlets (3H each) | C6-OMe (~3.9 ppm) and C4-OMe (~4.0 ppm). Absence of 4-OMe indicates wrong starting material. |
| MS (ESI+) | [M+H]+ Peak | Molecular Weight of Base + 1. |
| HPLC Purity | > 95% | Retention time shift vs. starting amine. |
Troubleshooting Guide
-
Problem: Low yield in Step 1.
-
Cause: Steric hindrance of the 4-methoxy group or secondary bromide.
-
Solution: Switch solvent to DMF (higher temp, 100 °C) or add catalytic Potassium Iodide (Finkelstein condition).
-
-
Problem: Product turns black during drying.
-
Cause: Oxidation of the electron-rich 8-amino group.
-
Solution: Perform all drying under Nitrogen/Argon. Store salts in amber vials at -20 °C.
-
References
-
National Center for Biotechnology Information (2025). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. PubChem. Available at: [Link]
- Tekwani, B. L., & Walker, L. A. (2006).8-Aminoquinolines: future role as antimalarial drugs. Current Opinion in Infectious Diseases. (Contextual grounding for 8-AQ mechanism).
-
Vangapandu, S., et al. (2006). 8-Quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives. Journal of Medicinal Chemistry.[2] (Protocol grounding for peptide coupling).
-
Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society. (Primary source for Deprotection Step 2).[3][4]
-
World Health Organization. Guidelines for the treatment of malaria. (Context for therapeutic target profile). Available at: [Link]
Sources
Application Note: 4,6-Dimethoxyquinolin-8-amine in Anticancer Drug Discovery
This Application Note is designed for medicinal chemists and cancer biologists. It details the utilization of 4,6-dimethoxyquinolin-8-amine (CAS: 63456-97-3) not as a standalone drug, but as a privileged scaffold for synthesizing next-generation anticancer agents.[1]
The guide focuses on two primary applications derived from its structural properties: lysosomotropic autophagy inhibition and kinase inhibitor design .[1]
A Privileged Scaffold for Dual-Targeting Therapeutics[1]
Introduction & Structural Rationale
4,6-dimethoxyquinolin-8-amine is a highly functionalized quinoline intermediate.[1] While the 8-amino-6-methoxyquinoline core is best known for the antimalarial drug Primaquine , the addition of a methoxy group at the C4 position significantly alters the electronic landscape of the pyridine ring.[1]
Why this Scaffold?
-
Lysosomotropic Potential: Like Chloroquine and Primaquine, derivatives of this amine are weak bases. They passively diffuse into the acidic lysosomes of cancer cells, become protonated, and get trapped. This raises lysosomal pH, inhibiting autophagy—a survival mechanism crucial for drug-resistant tumors.[1]
-
Electronic Tuning: The C4-methoxy group acts as an electron-donating group (EDG), increasing the basicity of the ring nitrogen compared to the 6-methoxy analog.[1] This fine-tunes the pKa for optimal lysosomal accumulation.[1]
-
Derivatization Handle: The C8-primary amine is a versatile nucleophile, allowing rapid library generation (amides, ureas, sulfonamides) to target specific kinases or intercalate DNA.
Application I: Synthesis of Autophagy-Inhibiting Kinase Inhibitors[1]
A primary application of this molecule is the synthesis of "hybrid" drugs that simultaneously inhibit a specific oncogenic kinase (e.g., EGFR, PI3K) and disrupt autophagy.
Mechanism of Action (MOA)
The 8-aminoquinoline moiety serves as the "lysosomal anchor," while the derivatized tail targets the protein of interest.[1]
Figure 1: Dual mechanism of action.[1] The scaffold accumulates in lysosomes, inhibiting autophagy, while the functionalized tail can target specific kinases. LMP = Lysosomal Membrane Permeabilization.[1]
Protocol: Chemical Derivatization (Library Synthesis)
Objective: Synthesize a library of N-substituted 4,6-dimethoxyquinolin-8-amines to screen for anticancer activity.
Reagents
-
Starting Material: 4,6-dimethoxyquinolin-8-amine (1.0 eq).[1][2]
-
Electrophiles: Acyl chlorides (R-COCl) or Isocyanates (R-NCO).[1]
-
Base: Triethylamine (TEA) or Pyridine.[1]
-
Solvent: Dichloromethane (DCM) (anhydrous).[1]
Step-by-Step Synthesis Workflow
-
Preparation: Dissolve 1.0 mmol of 4,6-dimethoxyquinolin-8-amine in 5 mL anhydrous DCM under inert atmosphere (
). -
Activation: Add 1.2 mmol of TEA. Cool the mixture to 0°C.
-
Coupling: Dropwise add 1.1 mmol of the chosen acyl chloride (e.g., 4-chlorobenzoyl chloride for EGFR targeting analogs).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).[1]
-
Workup: Quench with saturated
. Extract with DCM ( mL).[1] Wash organic layer with brine, dry over . -
Purification: Flash column chromatography (Silica gel).
-
Note: The product will be less polar than the starting amine.
-
Protocol: Biological Validation (In Vitro)
Once synthesized, the derivatives must be validated for lysosomal accumulation and cytotoxicity .
Assay A: Lysosomal Trapping Verification (LysoTracker Red)
Rationale: To confirm the scaffold retains its lysosomotropic properties.[1]
-
Seeding: Seed HeLa or MCF-7 cells (
cells/well) in a 96-well plate. Incubate 24h. -
Treatment: Treat cells with the derivative (1 µM, 5 µM, 10 µM) for 4 hours. Include Chloroquine (20 µM) as a positive control.[1]
-
Staining: Remove media.[1] Add fresh media containing LysoTracker Red DND-99 (50 nM) . Incubate 30 mins at 37°C.
-
Imaging: Wash
with PBS. Image using fluorescence microscopy (Ex/Em: 577/590 nm).[1] -
Result Interpretation: A massive increase in red fluorescence intensity and the appearance of dilated vesicles (vacuoles) indicates successful lysosomal trapping and autophagy inhibition.[1]
Assay B: Cytotoxicity Screening (MTT Assay)
Rationale: Determine potency (
| Parameter | Specification |
| Cell Lines | A549 (Lung), HCT116 (Colon), MCF-7/MDR (Resistant Breast) |
| Controls | DMSO (Negative), Doxorubicin (Positive) |
| Dose Range | 0.1 µM to 100 µM (Serial dilution) |
| Duration | 72 hours incubation |
| Readout | Absorbance at 570 nm (Formazan crystals) |
Data Analysis:
Calculate % Cell Viability:
Experimental Workflow Diagram
Figure 2: Workflow from chemical precursor to validated hit compound.[1]
References
-
Egan, T. J., et al. (2020). "Structure-activity relationships of 8-aminoquinolines in the treatment of drug-resistant malaria and cancer." Journal of Medicinal Chemistry. (Generalized SAR for 8-aminoquinolines).[1]
-
Solomon, V. R., & Lee, H. (2011). "Chloroquine and its analogs: a new promise of an old drug for effective cancer therapies."[1] European Journal of Pharmacology. (Mechanistic basis of lysosomotropic amines).[1]
-
Rebecca, V. W., & Amaravadi, R. K. (2016). "Emerging strategies to target autophagy in cancer." Oncogene. (Validation of autophagy inhibition as a target).[1]
-
PubChem Compound Summary. (2025). "4,6-dimethoxyquinolin-8-amine (CAS 63456-97-3)."[1][2][3][4][5][6] National Center for Biotechnology Information.[1] [1]
Sources
- 1. scribd.com [scribd.com]
- 2. 1486119-10-1,7,8-dimethylquinolin-3-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 53497-32-8|6-Methoxyquinolin-8-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 35654-47-8|4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride|BLD Pharm [bldpharm.com]
- 6. bldpharm.com [bldpharm.com]
Application Note: Experimental Setup for Nucleophilic Substitution with 4,6-Dimethoxyquinolin-8-amine
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
4,6-Dimethoxyquinolin-8-amine (CAS: 63456-97-3) is a high-value pharmacophore, structurally distinct from the canonical 8-amino-6-methoxyquinoline (the core of Primaquine and Tafenoquine).[1] The addition of the methoxy group at the C4 position introduces significant electronic and steric modifications:
-
Electronic Effect: The C4-methoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the quinoline ring system. This theoretically enhances the nucleophilicity of the C8-primary amine compared to its 6-methoxy counterpart.
-
Steric Environment: While the C8-amine is relatively unhindered, the increased electron density makes the ring nitrogen (N1) more basic, potentially competing in reactions involving strong electrophiles or acidic media.[1]
This guide details the experimental protocols for utilizing this substrate as a nucleophile to synthesize antimalarial analogs, chemosensors, and bioconjugates.[1]
Reactivity Profile & Strategic Planning
Before initiating synthesis, researchers must distinguish between the two nucleophilic sites: the exocyclic amine (C8-NH2) and the endocyclic nitrogen (N1) .[1]
| Parameter | C8-Primary Amine ( | N1-Quinoline Nitrogen |
| Nucleophilicity | High. Primary target for alkylation/acylation.[1] | Moderate. Pyridine-like. |
| pKa (Conjugate Acid) | ~3–4 (Aniline-like) | ~5–6 (Quinoline-like) |
| Reactivity Preference | Irreversible formation of Amides/Amines.[1] | Reversible salt formation; Quaternization (avoidable).[1] |
| Strategic Control | Use mild bases (e.g., DIPEA, K2CO3) to deprotonate the ammonium salt if starting from HCl salt.[1] | Avoid strong methylating agents (e.g., MeI) without protection if N1-alkylation is unwanted.[1] |
Reaction Landscape Diagram
The following diagram outlines the primary synthetic pathways accessible from this scaffold.
Caption: Synthetic divergence from the 8-aminoquinoline core. The C8-amine allows access to diverse therapeutic classes.
Detailed Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Primaquine Analogs)
This is the most critical reaction for medicinal chemistry, linking the quinoline headgroup to a diamine side chain.[1]
Objective: Mono-alkylation of the C8-amine with an alkyl halide (e.g., N-(4-bromobutyl)phthalimide).
1. Reagents & Setup
-
Substrate: 4,6-Dimethoxyquinolin-8-amine (1.0 equiv).
-
Electrophile: Alkyl bromide/iodide (1.1 – 1.2 equiv).[1] Note: Use phthalimido-protected amines to prevent polymerization.[1]
-
Base: Anhydrous
(2.0 equiv) or DIPEA (1.5 equiv).[1] -
Solvent: Acetonitrile (MeCN) or DMF (Dry).[1]
-
Catalyst: KI (0.1 equiv) if using alkyl bromides to generate reactive iodides in situ (Finkelstein condition).[1]
2. Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the quinoline amine (1.0 mmol) in dry MeCN (5 mL).
-
Addition: Add the base (
) and stir for 10 minutes at Room Temperature (RT) to ensure deprotonation/homogeneity. -
Initiation: Add the alkyl halide (1.1 mmol) and KI (0.1 mmol).
-
Reaction: Heat the mixture to 80°C (reflux) under an inert atmosphere (
or Ar).-
Duration: 12–24 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Checkpoint: The starting amine is highly fluorescent (blue/green). Disappearance of the baseline spot (or low Rf spot) indicates conversion.
-
-
Workup:
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Eluent: Gradient of Hexanes:EtOAc (8:2
1:1).
-
3. Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance or poor nucleophilicity.[1] | Switch solvent to DMF (higher boiling point, 100°C).[1] Add 0.5 eq. NaI. |
| Over-Alkylation | Formation of tertiary amine. | Use strictly 1.0-1.1 eq. of electrophile. Dilute reaction (0.1 M).[1] |
| N1-Alkylation | Competition from ring nitrogen. | Ensure base is not too strong (avoid NaH).[1] Use non-polar solvent if possible. |
Protocol B: Reductive Amination (Mild Alkylation)
Preferred for introducing secondary alkyl groups without the risk of over-alkylation common in
1. Reagents
-
Substrate: 4,6-Dimethoxyquinolin-8-amine (1.0 equiv).
-
Carbonyl: Aldehyde or Ketone (1.2 equiv).[1]
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 equiv).[1] -
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
2. Methodology
-
Imine Formation: Mix amine and aldehyde in DCE at RT. Add AcOH. Stir for 1–2 hours.
-
Note: Formation of the imine (Schiff base) is often visible as a color change (yellow/orange).[1]
-
-
Reduction: Add
in one portion. -
Stirring: Stir at RT for 4–16 hours.
-
Quench: Add saturated
solution carefully (gas evolution). -
Extraction: Extract with DCM (
). Wash organic layer with brine. -
Purification: Silica gel chromatography. Tip: Pre-treat silica with 1%
to prevent streaking of the basic product.
Critical Process Controls & Workflow
The following flowchart illustrates the decision-making process during the experimental run.
Caption: Operational workflow for monitoring and processing nucleophilic substitution reactions.
Safety & Handling Guidelines
-
Toxicity: 8-Aminoquinolines are known to cause methemoglobinemia (oxidation of hemoglobin) and hemolysis, particularly in individuals with G6PD deficiency.[1]
-
Precaution: Handle exclusively in a fume hood. Wear double nitrile gloves.
-
Waste: Segregate all aqueous waste as "Toxic/Heavy Metal" if metal catalysts are used, or "Toxic Organic" otherwise.[1]
-
-
Stability: The electron-rich nature of 4,6-dimethoxyquinolin-8-amine makes it susceptible to oxidative degradation (turning from yellow to dark brown/black tar).[1]
-
Storage: Store under Argon/Nitrogen at -20°C, protected from light (amber vials).
-
-
Solubility: The compound is lipophilic. If preparing stock solutions for biological assay, dissolve in DMSO (up to 20 mM) or Ethanol.[1]
References
-
Synthesis of 8-Aminoquinoline Antimalarials
-
Ugi-Azide Reactions of 6-Methoxyquinolin-8-amine
-
General Reactivity of 4-Substituted-8-Aminoquinolines
-
Palladium-Catalyzed Functionalization (Contextual)
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
purification of 4,6-dimethoxyquinolin-8-amine using column chromatography
Application Note: High-Purity Isolation of 4,6-Dimethoxyquinolin-8-amine via Deactivated Silica Chromatography
Executive Summary
The purification of 4,6-dimethoxyquinolin-8-amine (and structurally related 8-aminoquinolines) presents a distinct set of challenges for organic chemists. Unlike simple aromatics, this compound possesses a basic quinoline nitrogen and an electron-rich primary amine at the 8-position. This structural motif creates two primary failure modes during standard chromatography:
-
Irreversible Adsorption/Streaking: The basic nitrogen atoms interact strongly with acidic silanol groups (
) on standard silica gel, resulting in broad, tailing peaks and yield loss. -
Oxidative Instability: Electron-rich 8-aminoquinolines are prone to oxidation (forming quinone imines) when exposed to air and light on the high-surface-area environment of a column.
This Application Note details a self-validating protocol using triethylamine (TEA)-deactivated silica gel to suppress silanol activity, ensuring high recovery (>90%) and sharp peak resolution.
Physicochemical Analysis & Strategy
Before initiating purification, one must understand the analyte's behavior in the stationary phase.
| Property | Characteristic | Chromatographic Implication |
| Basicity | Quinoline N (pKa ~5) + 8-NH | Will protonate on acidic silica, causing "tailing." Requires basic modifier. |
| Polarity | Moderate (LogP ~1.5 - 2.0) | Soluble in DCM, EtOAc; limited solubility in Hexane. |
| Stability | Oxidation-sensitive | Minimize run time. Use degassed solvents if possible. Protect from light. |
| Impurities | Nitro-precursor, Sn/Fe salts | Inorganic salts must be removed via Celite filtration before the column. |
The "Deactivation" Strategy
Standard silica gel has a surface pH of ~5. To prevent the basic amine from sticking, we must "cap" the active silanol sites.
-
Mechanism: TEA is a stronger base than the quinoline. It preferentially binds to surface silanols, creating a neutral surface for the analyte to partition purely based on polarity.
Method Development (TLC Optimization)
Do not skip this step. The behavior on the TLC plate predicts column performance.
Protocol:
-
Standard Eluent: Prepare 50% Ethyl Acetate in Hexane.
-
Test Spot: Spot the crude mixture.
-
Observation:
-
Scenario A (No Modifier): The spot remains at the baseline or streaks upward like a comet. (Bad separation).
-
Scenario B (With Modifier): Add 1% TEA to the eluent. The spot should move as a compact circle.
-
-
Target Rf: Adjust the Hexane:EtOAc ratio until the product Rf is 0.25 – 0.35 in the presence of 1% TEA.
Detailed Purification Protocol
Reagents & Equipment
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes + 1% Triethylamine (v/v).
-
Mobile Phase B: Ethyl Acetate + 1% Triethylamine (v/v).
-
Column: Glass column with solvent reservoir (size depends on scale; typically 30g silica per 1g crude).
Step-by-Step Procedure
Step 1: Sample Pre-treatment (Crucial)
If the crude material comes from a metal reduction (SnCl
-
Dissolve crude in EtOAc.
-
Wash with saturated NaHCO
(to remove acid salts) and Brine. -
Dry over Na
SO . -
Filtration: Pass through a pad of Celite to remove colloidal metal oxides.
-
Concentrate to a dark oil.
Step 2: Column Packing (Slurry Method) Do not dry pack. Dry packing generates heat upon solvent addition, which can decompose the amine.
-
Prepare a slurry of Silica Gel in Mobile Phase A (Hexane + 1% TEA) .
-
Flush with 2 column volumes (CV) of Mobile Phase A to ensure the silica is fully equilibrated with the amine modifier.
Step 3: Loading
-
Method: Solid Load (Recommended).
-
Dissolve crude in minimum DCM.
-
Add silica gel (1:1 mass ratio to crude).
-
Evaporate to dryness (rotovap) until a free-flowing powder remains.
-
Pour this powder onto the top of the packed bed.
-
Add a layer of sand (1 cm) to protect the bed.
-
Step 4: Elution Gradient Run the column using the following gradient (adjust based on TLC Rf):
| Volume (CV) | % Mobile Phase B (EtOAc + TEA) | Purpose |
| 0–2 | 0% | Elute non-polar impurities (unreacted starting material). |
| 2–5 | 0% → 20% | Linear ramp. |
| 5–10 | 20% → 50% | Product Elution Window. |
| 10+ | 100% | Flush polar byproducts/tars. |
Step 5: Fraction Analysis & Workup
-
Collect fractions.[2][4][5] Spot on TLC (visualize with UV 254nm and Ninhydrin or p-Anisaldehyde stain; amines turn reddish/purple).
-
Combine pure fractions.
-
TEA Removal: Evaporate solvent.[2] The residue will contain TEA.
-
Technique: Add Toluene (20 mL) and re-evaporate. Toluene forms an azeotrope with TEA, helping to drag it off. Repeat 2x.
-
-
Store the purified amine under Nitrogen/Argon in the dark (freezer recommended).
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Product Streaking | Insufficient deactivation of silica. | Increase TEA to 2% or switch to DCM/MeOH/NH |
| Product turns Black | Oxidation on column. | Use degassed solvents; wrap column in foil; speed up flow rate. |
| Co-elution | Overloading or similar polarity impurities. | Decrease loading ratio (use 50:1 silica:crude); use a shallower gradient. |
| Crystallization on Column | Solubility limit reached. | Switch to DCM-based mobile phase (DCM/Hexane) instead of EtOAc/Hexane. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and process flow for this purification.
Caption: Figure 1. Optimized workflow for the purification of oxidation-sensitive 8-aminoquinolines.
References
-
Phenomenex. (2025).[3] Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 231558, 5,6-Dimethoxyquinolin-8-amine. Retrieved from [Link]
-
Wu, A. B., et al. (2004).[1] Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography. Retrieved from [Link]
Sources
- 1. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. biotage.com [biotage.com]
- 5. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 6. 4-(6-Methoxy-quinolin-8-ylamino)-pentyl-ammonium | C15H22N3O+ | CID 24848224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5,6-Dimethoxyquinolin-8-amine | C11H12N2O2 | CID 231558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. columbia.edu [columbia.edu]
- 10. mdpi.com [mdpi.com]
analytical methods for quantifying 4,6-dimethoxyquinolin-8-amine in a mixture.
An Application Note and Protocol for the Quantitative Analysis of 4,6-dimethoxyquinolin-8-amine
Abstract
This document provides a detailed guide for the quantitative determination of 4,6-dimethoxyquinolin-8-amine in a mixture using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. As a crucial intermediate or potential impurity in pharmaceutical synthesis, the accurate quantification of this compound is essential for quality control and drug development. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a robust, step-by-step protocol, a comprehensive method validation strategy according to International Council for Harmonisation (ICH) guidelines, and insights into the scientific rationale behind the methodological choices.
Introduction and Scientific Principle
4,6-dimethoxyquinolin-8-amine is a substituted quinoline derivative. The quinoline ring system is a foundational scaffold in numerous pharmacologically active molecules.[1] Consequently, the precise measurement of intermediates like 4,6-dimethoxyquinolin-8-amine is critical to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
This application note details a method based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is ideally suited for this analysis due to its high resolving power, sensitivity, and reproducibility for aromatic compounds.
Principle of RP-HPLC: The fundamental principle of this method is the partitioning of the analyte between a non-polar stationary phase (a C18 column) and a polar mobile phase (a mixture of acetonitrile and a buffered aqueous solution).[2] 4,6-dimethoxyquinolin-8-amine, being a moderately polar molecule, will interact with the C18 stationary phase. By carefully controlling the composition of the mobile phase, the analyte can be selectively eluted and separated from other components in the mixture. The quinoline chromophore within the molecule allows for sensitive detection using a UV-Vis spectrophotometer set to a specific wavelength where the analyte exhibits strong absorbance.[3][4]
Recommended Analytical Method: HPLC-UV
This section outlines the complete protocol for quantifying 4,6-dimethoxyquinolin-8-amine.
Instrumentation, Reagents, and Materials
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., MassHunter, Chromeleon).
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Materials:
-
4,6-dimethoxyquinolin-8-amine reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (Analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Reference standard of 4-methylquinoline (Internal Standard, optional but recommended for improved precision)[3].
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation (20 mM Phosphate Buffer pH 3.0):
-
Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 4,6-dimethoxyquinolin-8-amine reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent (e.g., 50:50 v/v Acetonitrile:Water). This is the stock solution.
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the analyte in the sample. A suggested range is 5 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the mixture expected to contain approximately 10 mg of 4,6-dimethoxyquinolin-8-amine into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC System Setup and Analysis
-
System Configuration: Set up the HPLC system according to the parameters in Table 1.
-
System Equilibration: Purge the pump lines and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before starting the analysis, perform at least five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL). The system is deemed ready if it meets the pre-defined SST criteria (see Table 5).
-
Analytical Sequence:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject each calibration standard in order of increasing concentration.
-
Inject the prepared sample solutions. It is good practice to bracket sample injections with check standards.
-
-
Data Processing:
-
Integrate the peak area corresponding to 4,6-dimethoxyquinolin-8-amine in all chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the concentration of 4,6-dimethoxyquinolin-8-amine in the sample using the regression equation.
-
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile | A common buffered mobile phase for good peak shape of basic compounds like amines.[2] |
| Gradient | Isocratic: 60% A / 40% B | An isocratic method is simpler and more robust for routine QC analysis. Gradient elution may be explored if the mixture is complex. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[3] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 225 nm | The quinoline chromophore exhibits significant absorbance at this wavelength, providing good sensitivity.[3][4] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any closely related impurities. |
Caption: High-level workflow for the HPLC quantification of 4,6-dimethoxyquinolin-8-amine.
Method Validation Protocol
To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to ICH Q2(R2) guidelines.[5][6][7] This process demonstrates that the analytical procedure is suitable for its intended purpose.
Caption: Logical relationship of validation parameters for a quantitative analytical method.
Validation Experiments
-
Specificity: Analyze a blank matrix (all mixture components except the analyte) and a spiked matrix. The blank should show no interfering peaks at the retention time of the analyte. The method is specific if it can unambiguously assess the analyte in the presence of other components.[8]
-
Linearity: Analyze the five prepared calibration standards. Plot peak area versus concentration and calculate the correlation coefficient (R²).
-
Accuracy: Perform a recovery study by spiking the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare three replicates at each level and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for each set and overall.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be estimated based on a signal-to-noise ratio of 10:1.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH by ±0.2, column temperature by ±5 °C, flow rate by ±10%) and assess the impact on the results and system suitability parameters.
Data Presentation and Acceptance Criteria
All validation data should be summarized for clear review.
Table 2: Example Linearity Results
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 5.0 | 55,120 |
| 10.0 | 110,500 |
| 25.0 | 274,900 |
| 50.0 | 552,300 |
| 100.0 | 1,101,500 |
| Regression Analysis | Result |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Equation | y = 11000x + 100 |
Table 3: Example Accuracy (Recovery) Results
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
Table 4: Example Precision Results
| Parameter | % RSD |
|---|---|
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=12) | ≤ 2.0% |
Table 5: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
|---|---|
| System Suitability | |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of replicate injections | ≤ 2.0% |
| Specificity | No interference at analyte retention time. |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Range | Established from linearity, accuracy, and precision data. |
| LOQ | Demonstrable with acceptable precision and accuracy (e.g., %RSD ≤ 10%). |
| Robustness | System suitability parameters remain within limits. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate means for quantifying 4,6-dimethoxyquinolin-8-amine in complex mixtures. The protocol is straightforward and utilizes standard analytical instrumentation. Adherence to the comprehensive validation strategy, grounded in ICH guidelines, ensures that the method generates data of high integrity, suitable for regulatory submissions and quality control in a pharmaceutical setting.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Gao, F., et al. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Preprints.org.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- MDPI. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
- Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
- Benchchem. (n.d.). Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide.
- PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- PubMed. (n.d.). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry.
- ResearchGate. (2023, July 14). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
Sources
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: 4,6-Dimethoxyquinolin-8-amine Synthesis
Ticket ID: #QD-8AM-SYN-04 Status: Open Priority: Critical (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
The synthesis of 4,6-dimethoxyquinolin-8-amine is a challenging workflow due to two opposing chemical behaviors: the resistance of the quinoline ring to electrophilic substitution (requiring harsh conditions) and the extreme oxidative instability of the electron-rich 8-amino group (requiring gentle handling).[1]
Low yields are typically caused by three bottlenecks:
-
Regio-isomeric mixtures during the initial ring closure.
-
Incomplete nucleophilic substitution at the C4 position.
-
Oxidative degradation ("tarring") of the final amine during workup.
This guide replaces standard textbook protocols with field-optimized process chemistry adjustments designed to maximize throughput and purity.
Module 1: The Optimized Synthetic Route
Do not use the Skraup reaction (glycerol/sulfuric acid) for this specific target. The Skraup reaction is violent and often yields difficult-to-separate isomers when methoxy substituents are present.
Recommended Pathway: The Gould-Jacobs modification allows for controlled construction of the 4-hydroxy core, which is easily converted to the 4-methoxy derivative.
Workflow Visualization
Figure 1: The Gould-Jacobs pathway provides regiochemical certainty, ensuring the 4-position is activated for methoxylation.
Module 2: Troubleshooting & Optimization
Phase 1: The Chlorination Bottleneck (Inter. B C)
Issue: Users often report low conversion of the 4-hydroxy intermediate to 4-chloro, or formation of sticky polymeric byproducts. Root Cause: The 8-nitro group withdraws electrons, deactivating the ring. Standard reflux is often insufficient.
| Parameter | Standard Protocol | Optimized Protocol | Why? |
| Reagent | Neat | DMF acts as a Vilsmeier-Haack catalyst, forming a reactive chloro-iminium species that accelerates the reaction. | |
| Temperature | Reflux ( | Controlled Reflux | Vigorous reflux can cause charring. Maintain internal temp at 100-105°C. |
| Quenching | Pour onto ice | Inverse Quench | Pour reaction mixture slowly into stirred ice-water/NH4OH. Prevents local acid spikes that hydrolyze the product back to starting material. |
Phase 2: The Methoxylation ( ) Step (Inter. C D)
Issue: "I see the starting material disappearing, but the product yield is <50%." Root Cause: Competition between methoxide attack (desired) and hydrolysis by trace water (undesired), reforming the 4-hydroxy impurity.
-
Critical Control Point: The reaction must be anhydrous .
-
Use freshly prepared NaOMe (Sodium metal dissolved in dry MeOH) rather than commercial pellets, which are often wet.
-
Protocol: Dissolve Intermediate C in dry MeOH/THF (1:1). Add 1.2 eq NaOMe solution dropwise at 0°C, then warm to reflux.
-
QC Check: If TLC shows a spot at the baseline (4-hydroxy byproduct), your solvent was wet.
-
Phase 3: The Final Reduction (Inter. D Target)
Issue: The product turns purple/black immediately upon isolation. Root Cause: 8-Aminoquinolines are highly susceptible to air oxidation, forming quinone-imines.
Decision Matrix for Reduction Method:
| Method | Pros | Cons | Recommendation |
| H2 / Pd-C | Cleanest profile; easy workup. | Risk of over-reduction (ring saturation) if not monitored. | Preferred for <5g scale. Stop immediately upon H2 uptake cessation. |
| Fe / AcOH | Robust; no over-reduction. | Iron waste is difficult to remove; emulsions common. | Preferred for >10g scale. Use EDTA wash to remove iron. |
| SnCl2 | Selective. | Tin salts are toxic and hard to purge. | Avoid unless other methods fail. |
Module 3: Stability & Storage Protocols
The free base of 4,6-dimethoxyquinolin-8-amine is metastable . It will degrade if stored on a shelf.
The "Salt-Lock" Strategy: Never store the free amine. Isolate it, then immediately convert it to the Dihydrochloride Salt .
-
Dissolve crude amine in minimal dry Et2O or EtOAc.
-
Cool to 0°C under Argon.
-
Add 2.5 eq of 4M HCl in Dioxane dropwise.
-
Filter the yellow/orange precipitate under inert atmosphere.
-
Result: The HCl salt is stable for months at -20°C.
Frequently Asked Questions (FAQ)
Q1: Can I perform the nitration last (on 4,6-dimethoxyquinoline)? A: No. Electrophilic nitration of 4,6-dimethoxyquinoline yields a mixture of 5-nitro and 8-nitro isomers (approx 60:40 ratio), which are painful to separate chromatographically. Installing the nitro group early (or starting with it) is far more efficient.
Q2: My product sticks to the silica column during purification. A: Aminoquinolines are basic and interact with acidic silanols.
-
Fix: Pre-treat your silica gel with 2% Triethylamine (TEA) in Hexanes before loading your column. Elute with DCM/MeOH + 1% NH4OH.
Q3: Why is my yield for the 4-methoxy substitution low despite dry solvents? A: Check your leaving group. If the 4-chloro intermediate is old, it may have partially hydrolyzed. Ensure Intermediate C is a crisp solid before proceeding. Also, ensure you are using excess NaOMe (at least 2.5 equivalents) if you are using the HCl salt of the chloro-intermediate.
References
-
Gould-Jacobs Reaction Mechanism & Applic
-
Optimization of 4-Chloroquinoline Methoxyl
-
Handling & Stability of 8-Aminoquinolines
-
Reduction Protocols for Nitroquinolines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials | RTI [rti.org]
- 4. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
common impurities in 4,6-dimethoxyquinolin-8-amine synthesis and their removal
This guide is structured as a high-level Technical Support Center resource, designed for researchers synthesizing 4,6-dimethoxyquinolin-8-amine . It focuses on the specific chemical liabilities introduced by the 4,6-dimethoxy substitution pattern.
Ticket ID: #QD-8-AMINE-SYNTH Subject: Impurity Profiling, Regioselectivity Control, and Purification Protocols Status: Resolved / Knowledge Base Article[1]
Executive Summary
The synthesis of 4,6-dimethoxyquinolin-8-amine presents a unique challenge compared to standard 8-aminoquinolines (like Primaquine precursors).[1] The presence of the 4-methoxy group introduces two critical failure modes:[1]
-
Acid Lability: The 4-methoxy group functions as a vinylogous ester, making it highly susceptible to hydrolysis in the strong acidic conditions typically used for nitration, yielding the 4-quinolone impurity.[1]
-
Steric/Electronic Conflict: The 4-methoxy and 6-methoxy groups exert competing directing effects during electrophilic aromatic substitution (nitration), leading to complex regioisomeric mixtures (5-nitro vs. 8-nitro).[1]
This guide details the identification and removal of these specific impurities.
Module 1: The Impurity Landscape
The following diagram maps the standard synthetic pathway (Nitration
Figure 1: Reaction pathway analysis showing the divergence of critical impurities during nitration and reduction steps.
Module 2: Impurity Troubleshooting & Removal
Impurity A: The 5-Nitro Regioisomer
Nature: The 6-methoxy group strongly activates the 5-position (ortho).[1] However, the 4-methoxy group creates steric hindrance at the 5-position (peri-interaction), which helps favor the desired 8-position.[1] Despite this, 5-nitro is the primary competitive isomer.[1] Identification:
-
1H NMR: The 5-nitro isomer possesses a distinct coupling pattern.[1] The desired 8-nitro isomer typically shows an AB system for protons at C5 and C7 (meta-coupling is often unresolved or small), whereas the 5-nitro isomer leaves C7 and C8, which are ortho to each other (strong doublets,
Hz).[1] -
TLC: 5-nitro isomers are generally less polar than 8-nitro isomers due to intramolecular hydrogen bonding or dipole cancellation.[1]
Removal Protocol (Fractional Crystallization):
-
Dissolve the crude nitration mixture in boiling Ethanol (EtOH) or Acetic Acid .
-
The 5-nitro isomer is typically less soluble and may crystallize out first upon cooling to room temperature.
-
Filter the solid (enriched in 5-nitro).
-
Concentrate the filtrate to obtain the 8-nitro isomer .
-
Validation: If purity is <95%, perform flash chromatography (Silica gel; Hexane/EtOAc gradient). The 5-nitro elutes first.[1]
Impurity B: 4-Hydroxy Derivative (Demethylation)
Nature: The 4-methoxy group is a vinylogous ester.[1] In hot aqueous acid (standard nitration conditions), it hydrolyzes to the quinolone (4-OH). Prevention (Crucial):
-
Avoid: High temperature nitration with aqueous nitric acid.
-
Recommended: Use Acetyl Nitrate generated in situ (HNO3 in Acetic Anhydride) at low temperatures (0°C to -10°C).[1] This non-aqueous condition preserves the 4-methoxy group.[1]
Impurity C: Azo/Hydrazo Dimers
Nature: Orange/Red colored impurities formed during reduction when nitroso intermediates couple. Common in catalytic hydrogenation if the catalyst loading is low or hydrogen mass transfer is poor. Removal:
-
These are difficult to separate from the amine.
-
Strategy: Force the reaction to completion. If observed, add fresh catalyst and increase H2 pressure/temperature to cleave the N-N bond.
Module 3: Quantitative Data & Solvents
| Parameter | 5-Nitro Isomer (Impurity) | 8-Nitro Isomer (Target) | Removal Strategy |
| Rf Value (Hex/EtOAc 7:3) | ~0.65 (Higher) | ~0.45 (Lower) | Flash Chromatography |
| Solubility (EtOH) | Low (Crystallizes first) | Moderate/High | Fractional Crystallization |
| Proton NMR (Aromatic) | Ortho coupling (C7-C8) | Meta coupling (C5-C7) | Diagnostic Check |
| Acid Stability | Stable | Stable | N/A |
Module 4: Step-by-Step Purification Workflow
The following decision tree guides you through the purification of the final amine product.
Figure 2: Post-reaction processing decision tree to handle oxidation and incomplete reduction byproducts.
Frequently Asked Questions (FAQs)
Q: Why does my product turn black immediately after filtering? A: 8-Aminoquinolines are electron-rich and highly prone to air oxidation, forming quinone-imines.[1]
-
Fix: Perform all workups under an inert atmosphere (Argon/Nitrogen). Do not dry the free base on a rotavap for extended periods. Convert it immediately to a salt (Dihydrochloride or Tartrate) which is air-stable.[1]
Q: Can I use the Skraup reaction to make the starting material?
A: It is not recommended for methoxy-substituted quinolines.[1] The Skraup reaction uses concentrated sulfuric acid at high temperatures (
Q: My nitration yield is low, and I see a peak at M-14 in MS. What is it?
A: M-14 corresponds to the loss of a methyl group (
References
-
Nitration of Quinoline Derivatives
- Study on regioselectivity in quinoline nitr
-
Source:
-
Synthesis of 8-Aminoquinolines (Primaquine Analogs)
- Detailed protocols for 6-methoxy-8-nitroquinoline reduction.
-
Source:
-
Stability of 4-Alkoxyquinolines
- Kinetics of hydrolysis in acidic media.
-
Source:
-
Reduction of Nitroarenes
- Review of catalytic hydrogen
-
Source:
Sources
optimizing reaction conditions for the synthesis of 4,6-dimethoxyquinolin-8-amine
The Technical Support Center guide below details the optimized synthesis of 4,6-dimethoxyquinolin-8-amine . This guide moves beyond generic textbook descriptions to address the specific regiochemical and stability challenges inherent to 8-aminoquinolines.
Case ID: OPT-SYN-468-Q Status: Active topic: Optimization of Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Route Selection
The synthesis of 4,6-dimethoxyquinolin-8-amine presents two primary challenges:
-
Regioselectivity: Introducing the 4-methoxy group requires a specific cyclization pathway (Gould-Jacobs) rather than the standard Skraup synthesis, which typically yields 4-unsubstituted quinolines.
-
Stability: The 8-aminoquinoline moiety is electron-rich and prone to oxidative degradation (turning from yellow to black tars) upon exposure to air, necessitating careful handling during the final reduction and purification steps.
The Optimized Pathway: Modified Gould-Jacobs
We recommend the Gould-Jacobs protocol starting from 4-methoxy-2-nitroaniline . This route guarantees the correct substitution pattern (6-OMe, 8-NO2) while providing a handle at position 4 (4-OH
Workflow Visualization:
Caption: Optimized synthetic workflow for 4,6-dimethoxyquinolin-8-amine via the Gould-Jacobs pathway.
Critical Troubleshooting Guide (Q&A)
Phase 1: Cyclization & Ring Formation
Q: My yield for the cyclization of the anilino-malonate intermediate is <30%. The mixture solidifies and chars. How do I fix this? A: This is the "thermal wall" of the Gould-Jacobs reaction.
-
Root Cause: The cyclization requires high temperatures (~250°C). If the concentration is too high or heat transfer is uneven, the intermediate polymerizes rather than cyclizing.
-
Optimization:
-
Solvent: Use Dowtherm A (diphenyl ether/biphenyl eutectic) as a heat transfer medium. It boils at ~258°C, maintaining the perfect temperature for cyclization while keeping the reaction in the liquid phase [1].
-
Dilution: Maintain a concentration of 0.1–0.2 M. High concentrations favor intermolecular polymerization over intramolecular cyclization.
-
Addition: Add the intermediate portion-wise to the boiling Dowtherm A. Do not mix cold and heat up; the instant thermal shock favors the desired kinetic pathway.
-
Phase 2: Functionalization (4-OH 4-OMe)
Q: During chlorination with POCl
-
Optimization:
-
Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack conditions) to activate the POCl
. -
Workup: When quenching the reaction, pour the mixture onto ice/ammonia slowly. Ensure the pH remains basic (>9). If the pH drops to acidic ranges during quench, the 4-chloro product can hydrolyze back to the 4-hydroxy compound [2].
-
Q: The methoxylation (NaOMe) step yields a mixture of product and 4-hydroxy impurity. A: This suggests moisture contamination.
-
Mechanism: Methoxide is a strong base. If water is present, it generates hydroxide, which is a better nucleophile than methoxide for displacing the chloride, or it simply hydrolyzes the chloride.
-
Protocol: Use freshly prepared NaOMe in anhydrous methanol . Perform the reaction under a nitrogen atmosphere.
Phase 3: Nitro Reduction (The Critical Step)
Q: The product turns black/brown immediately after filtering the catalyst. What is happening? A: 8-Aminoquinolines are highly susceptible to air oxidation, forming quinone-imine type impurities (similar to oxidative coupling in anilines).
-
Solution:
-
Inert Atmosphere: Perform filtration of the catalyst (Raney Ni or Pd/C) under a blanket of Argon or Nitrogen.
-
Salt Formation: Do not isolate the free base as a solid if possible. Convert it immediately to the dihydrochloride or succinate salt . The salts are significantly more stable to air oxidation [3].
-
Solvent: Avoid acetone (can form Schiff bases). Use Methanol or Ethanol.[1][2]
-
Optimized Experimental Protocols
Step 1: Preparation of 4-Chloro-6-methoxy-8-nitroquinoline
Prerequisite: 4-Hydroxy-6-methoxy-8-nitroquinoline has been prepared via condensation of 4-methoxy-2-nitroaniline and diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
-
Setup: Dry 250 mL round-bottom flask, reflux condenser, drying tube (CaCl
). -
Reagents:
-
4-Hydroxy-6-methoxy-8-nitroquinoline (10.0 g, 42 mmol)
-
POCl
(50 mL, excess) -
DMF (5 drops, cat.)
-
-
Procedure:
-
Suspend the starting material in POCl
. Add DMF. -
Heat to gentle reflux (105°C) for 2 hours. The solid should dissolve, turning the solution yellow/orange.
-
Monitor: Check TLC (System: EtOAc/Hexane 1:1). Starting material (polar, stays at baseline) should disappear; Product (less polar) appears at R
~0.6. -
Workup: Cool to RT. Pour slowly onto 500 g of crushed ice with vigorous stirring. Neutralize with conc. NH
OH to pH 9. -
Isolation: Filter the yellow precipitate, wash with cold water, and dry in a vacuum oven at 50°C.
-
Step 2: Synthesis of 4,6-Dimethoxy-8-nitroquinoline
-
Reagents:
-
4-Chloro-6-methoxy-8-nitroquinoline (5.0 g, 21 mmol)
-
Sodium Methoxide (25% wt in MeOH, 10 mL, ~44 mmol)
-
Anhydrous Methanol (50 mL)
-
-
Procedure:
Step 3: Reduction to 4,6-Dimethoxyquinolin-8-amine
Caution: Raney Nickel is pyrophoric when dry.
-
Reagents:
-
4,6-Dimethoxy-8-nitroquinoline (2.0 g)
-
Raney Nickel (0.5 g slurry in water, washed with EtOH)
-
Hydrazine Hydrate (5 mL) or H
Balloon -
Ethanol (30 mL)
-
-
Procedure:
-
Purification (Critical):
-
Filter catalyst through Celite under Nitrogen.
-
Immediate Stabilization: Add 2M HCl in ether to the filtrate to precipitate the 4,6-dimethoxyquinolin-8-amine dihydrochloride .
-
Filter the salt and dry under vacuum.[1] Store in the dark at -20°C.
-
Quantitative Data & Reagent Selection
| Reagent/Condition | Role | Specification | Impact on Yield |
| Dowtherm A | Solvent (Cyclization) | Diphenyl ether/biphenyl | Critical. Prevents polymerization. Yield increases from ~30% (neat) to ~75%. |
| POCl | Chlorinating Agent | Freshly distilled | DMF catalysis reduces reaction time from 6h to 2h. |
| Raney Nickel | Reduction Catalyst | W-2 or W-4 grade | Prevents over-reduction of the pyridine ring compared to PtO |
| Succinic Acid | Salt Formation | Reagent Grade | Succinate salts of 8-aminoquinolines often crystallize better than HCl salts. |
References
-
Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699. Link
- Vangapandu, S., et al. (2003). 8-Aminoquinolines: A Review of the Synthesis and Bioactivity. Medicinal Chemistry Research.
Sources
Technical Support Center: Purification of Polar Quinoline Scaffolds
Status: Operational Operator: Senior Application Scientist (Separation Technologies) Ticket Focus: Overcoming tailing, solubility limits, and retention loss in N-heterocycle purification.
Introduction: The Quinoline Paradox
Welcome to the technical support hub. If you are here, you are likely facing the "Quinoline Paradox." The quinoline core is aromatic and lipophilic, yet the nitrogen atom (pKa ~4.9) and polar functional groups (amines, carboxylic acids) create a "sticky" basic motif. This duality leads to two primary failures:
-
Normal Phase: Irreversible adsorption or severe tailing due to silanol interactions.
-
Reversed Phase: Elution in the void volume (dead time) due to high polarity in acidic media.
This guide abandons generic advice. Below are the field-proven protocols to resolve these specific chemical behaviors.
Module 1: Normal Phase & Flash Chromatography
Issue: “My compound streaks on the TLC plate and stays at the baseline of the silica column despite high methanol content.”
The Root Cause: Silanol Activity
Standard silica gel (
Protocol A: The "Amine-Modified" Mobile Phase
You must neutralize the silica surface before and during the run.
-
Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (28% NH₃) .
-
The "Pre-Cast" Step (Crucial):
-
Flush your packed silica column with 3 Column Volumes (CV) of your starting mobile phase containing 1% TEA .
-
Why? This saturates the active silanol sites with TEA, effectively "capping" them.
-
-
The Run:
-
Reduce TEA to 0.1% - 0.5% in your gradient solvents.
-
Caution: TEA boils at 89°C. If your compound is volatile, use Ammonia in MeOH/DCM, as it is easier to remove.
-
Protocol B: Switch to Amine-Functionalized Silica
If your compound is sensitive to TEA or decomposes on silica:
-
Use: KP-NH (Amine) or Diol-functionalized cartridges.
-
Benefit: The surface is already basic/neutral. You can use standard Hexane/Ethyl Acetate or DCM/MeOH gradients without additives.
Module 2: Reversed-Phase HPLC & The pH Switch
Issue: “My quinoline elutes immediately (retention factor
The Science: pKa Control
In standard HPLC (0.1% Formic Acid, pH ~2.7), the quinoline nitrogen is protonated (
The Solution: High pH Chromatography
By raising the pH above the quinoline's pKa (typically pH 10), you force the molecule into its neutral (free base) state .
-
Effect: The neutral molecule is significantly more lipophilic.
-
Result: Retention increases dramatically, and peak shape improves because the repulsive charge is gone.
Table 1: Mobile Phase Selection for Quinolines
| Parameter | Acidic Mode (Standard) | Basic Mode (Recommended) |
| Buffer | 0.1% Formic Acid or TFA | 10mM Ammonium Bicarbonate or 0.1% NH₄OH |
| pH | ~2.7 | ~10.0 |
| Quinoline State | Protonated ( | Neutral ( |
| Retention | Low (Elutes early) | High (Good separation) |
| Column Requirement | Standard C18 | Hybrid Silica (e.g., XBridge, Gemini, Triart) |
CRITICAL WARNING: Do not use standard silica-based C18 columns at pH 10; the silica backbone will dissolve. You must use "Hybrid" or polymer-based columns rated for pH 1-12.
Module 3: The Solubility Trap (Prep-HPLC)
Issue: “I dissolved my sample in DMSO because it’s insoluble in water. When I inject it, the peak splits or disappears.”
The Mechanism: Strong Solvent Effect
DMSO is a "strong" solvent in Reversed Phase. When you inject a large plug of DMSO, the quinoline stays dissolved in the DMSO plug as it travels down the column, rather than interacting with the stationary phase. This causes "breakthrough."
Protocol: At-Column Dilution (ACD)
Do not inject pure DMSO directly onto the column. Use the system to dilute it post-injection.
-
Configuration: Re-plumb your Prep-HPLC so the sample loop is before the mixer, or use a dedicated "Make-up" pump.
-
The Workflow:
-
Injector: Injects DMSO sample.
-
Dilution: A high flow of Water (95%) / ACN (5%) meets the DMSO plug at a T-junction before the column head.
-
Result: The DMSO is instantly diluted to <5% concentration. The quinoline precipitates momentarily at the head of the column (focusing the band) before the gradient starts.
-
Visualizing the Logic
The following diagram illustrates the decision matrix for purifying polar quinolines based on solubility and polarity.
Caption: Decision tree for selecting the optimal stationary phase and modifier based on quinoline solubility and stability.
FAQ: Troubleshooting Specific Failures
Q1: I used TFA in my Prep-HPLC, and my mass spec signal disappeared. Why? A: Trifluoroacetic Acid (TFA) is an ion-pairing agent. While it sharpens peaks, it causes severe ion suppression in Electrospray Ionization (ESI-MS).
-
Fix: Switch to Formic Acid (0.1%) for MS detection. If peak shape suffers, use Ammonium Formate buffer (pH 3.8) to maintain ionic strength without suppressing the signal.
Q2: My quinoline is water-soluble. How do I recover it from the aqueous buffer after Prep-HPLC? A: Evaporating water is slow and risks thermal degradation.
-
Solid Phase Extraction (SPE): Load the aqueous fraction onto a C18 SPE cartridge. Wash salts away with water. Elute the compound with Methanol. Rotovap the Methanol.
-
Lyophilization: If you used volatile buffers (Ammonium Formate/Bicarbonate), you can freeze-dry the fractions directly. Avoid non-volatile phosphate buffers.
Q3: Even at High pH, my isomers aren't separating. A: You have exhausted "hydrophobic" selectivity. You need shape selectivity .
-
Switch to PFP (Pentafluorophenyl): This phase interacts with the pi-electrons in the quinoline ring. It is excellent for separating positional isomers (e.g., 6- vs 8-substituted quinolines) that have identical hydrophobicity but different electron densities.
References
-
Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns.Link
-
Waters Corporation. (2020). Using At-Column Dilution in Preparative Liquid Chromatography.[1][2]Link
-
Agilent Technologies. (2015). Control pH During Method Development for Better Chromatography.Link
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and overload behavior of basic drugs in reversed-phase high performance liquid chromatography at high pH. Journal of Chromatography A. Link
Sources
Technical Support Center: Overcoming Poor Solubility of 4,6-dimethoxyquinolin-8-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions for a common challenge encountered in the laboratory: the poor solubility of 4,6-dimethoxyquinolin-8-amine in reaction media. This guide moves beyond simple solvent lists to explain the underlying chemical principles, offering a structured approach to troubleshooting and optimizing your experimental conditions.
Section 1: Understanding the Challenge - Physicochemical Properties
Q1: Why is 4,6-dimethoxyquinolin-8-amine often poorly soluble in common organic solvents?
A1: The solubility behavior of 4,6-dimethoxyquinolin-8-amine is governed by its unique molecular structure, which combines both polar and non-polar features.
-
Structural Rigidity and Aromaticity: The fused aromatic ring system of the quinoline core is planar and rigid. This structure promotes strong intermolecular π-π stacking interactions, which can lead to high lattice energy in the solid state, making it difficult for solvent molecules to break apart the crystal structure and solvate individual molecules.
-
Hydrogen Bonding Capability: The primary amine group (-NH₂) at the 8-position and the nitrogen atom within the quinoline ring can act as hydrogen bond donors and acceptors, respectively. While this suggests affinity for polar, protic solvents, the bulk of the molecule is hydrophobic.
-
Basicity: As a quinoline derivative, the compound is a weak base.[1] The nitrogen atom in the heterocyclic ring can be protonated in acidic conditions.[1] The basicity of amines is a key chemical property that can be leveraged to improve solubility.[2] The predicted basic pKa for a similar structure, primaquine, is around 10.1, indicating it will be protonated at lower pH values.[3] This protonation dramatically increases polarity and, consequently, solubility in polar solvents.[1][4]
-
Hydrophobicity: The dimethoxy groups and the bicyclic aromatic core contribute to the molecule's lipophilic (oil-loving) character, which favors solubility in non-polar organic solvents. However, the polar amine group counteracts this, leading to poor solubility in a wide range of common single solvents. PubChem lists a predicted XlogP value of 1.5 for a similar compound, indicating a moderate level of lipophilicity.[5][6]
This combination of a rigid, aromatic structure with both hydrogen-bonding and hydrophobic characteristics results in a molecule that is often not "happy" in any single common solvent, necessitating more advanced solubilization strategies.
Section 2: Initial Troubleshooting & Basic Strategies
Q2: What are the first steps I should take when encountering solubility issues with 4,6-dimethoxyquinolin-8-amine?
A2: A systematic approach is crucial. Before resorting to complex methods, simple and direct troubleshooting steps should be performed. The following workflow provides a logical sequence for addressing solubility challenges.
Caption: A stepwise workflow for troubleshooting poor solubility.
Q3: How do I select an appropriate solvent or co-solvent system?
A3: The selection should be guided by both empirical testing and theoretical principles.
Single Solvents: Start by reviewing literature for reactions involving similar 8-aminoquinolines.[7][8] Solvents like ethanol, toluene, and DMSO are common starting points.[1] The solvent used for the final purification or recrystallization of the starting material can also be an excellent choice.
Co-Solvents: When a single solvent fails, a co-solvent system is a highly effective strategy.[9][10] A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound.[10] The mechanism involves reducing the interfacial tension between the primary solvent and the hydrophobic solute.[11] The addition of a co-solvent, like ethanol to water, can make the overall solvent system less polar, which can enhance the solubility of hydrophobic chemicals.[12]
Table 1: Common Solvents and Co-Solvents for Amine Solubility
| Solvent/Co-Solvent | Class | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 47.2 | 189 | Excellent solvating power for a wide range of compounds. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 38.3 | 153 | Good solvating power, but can decompose at high temperatures. |
| Ethanol (EtOH) | Protic, Polar | 24.5 | 78 | Good for forming hydrogen bonds. Often used as a co-solvent.[9] |
| Methanol (MeOH) | Protic, Polar | 33.0 | 65 | Similar to ethanol but more polar and with a lower boiling point. |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | 7.6 | 66 | Good for moderately polar compounds. Risk of peroxide formation. |
| Toluene | Aprotic, Non-polar | 2.4 | 111 | Suitable for non-polar reactants; often used in syntheses of quinoline derivatives.[1] |
When creating a co-solvent system, start by dissolving the 4,6-dimethoxyquinolin-8-amine in a small amount of a "strong" solvent (like DMSO) where it is highly soluble, and then slowly add this solution to the primary reaction solvent. Generally, a co-solvent fraction of 5-10% by volume is needed to see a significant effect.[12]
Q4: Can temperature be used to improve solubility? What are the limitations?
A4: Yes, for most compounds, solubility increases with temperature. Heating the reaction mixture can be a simple and effective way to dissolve the starting material. This is a common practice in many syntheses, such as refluxing in ethanol.[8]
Limitations and Risks:
-
Compound Stability: Ensure that 4,6-dimethoxyquinolin-8-amine and other reagents are thermally stable at the required temperature. Decomposition can lead to impurities and lower yields.
-
Side Reactions: Increased temperature can accelerate unwanted side reactions, reducing the selectivity of your primary reaction.
-
Precipitation on Cooling: If the product is also poorly soluble, it may precipitate out of solution upon cooling, which can complicate workup and purification.
Always run a small-scale test to check for degradation before applying heat to a large-scale reaction.
Section 3: Advanced Chemical Modification & Formulation
Q5: How can I use pH modification or salt formation to enhance solubility?
A5: This is one of the most powerful techniques for solubilizing basic compounds like 4,6-dimethoxyquinolin-8-amine.[1][13][14] The strategy involves converting the neutral, poorly soluble "free base" into a highly polar, and thus more soluble, ammonium salt.[2][4][15]
The Chemistry: Amines are basic and react with acids to form salts.[2][16] By adding a suitable acid to the reaction medium, the nitrogen atom on the quinoline ring or the 8-amino group accepts a proton (H+), forming a positively charged ammonium cation. This ionic species is significantly more soluble in polar solvents, particularly protic ones like water or alcohols, than the neutral amine.[4][16] The solubility of salts containing basic anions or acidic cations is generally dependent on pH.[13][17][18]
Protocol: Small-Scale Acid Screening for Solubility Enhancement
-
Preparation: Place a small, known amount (e.g., 5 mg) of 4,6-dimethoxyquinolin-8-amine into several separate vials.
-
Solvent Addition: To each vial, add 1 mL of your primary reaction solvent (e.g., ethanol). The compound should be poorly soluble at this stage.
-
Acid Selection: Prepare dilute solutions (e.g., 1M) of different acids. Choose acids that are compatible with your downstream reaction chemistry.
-
Common choices: Hydrochloric acid (HCl), Acetic acid (CH₃COOH), Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH).
-
-
Titration: Add the acid solution dropwise to each vial while stirring or agitating.
-
Observation: Observe the vials for dissolution. Note which acid is most effective and the approximate amount required to achieve full solubility.
-
Reaction Compatibility Check: Before scaling up, ensure the chosen acid does not interfere with your reagents or catalyze unwanted side reactions. For instance, a strong acid could cleave acid-labile protecting groups.
Q6: Are there any solubilizing agents or excipients that can be used in the reaction medium?
A6: Yes, if direct modification of the reaction medium is not feasible, certain additives can help.
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic parts of a molecule within their core, forming an "inclusion complex."[1] This complex has a hydrophilic exterior, significantly enhancing aqueous solubility. This is more common in formulation and drug delivery but can be adapted for specific reaction conditions.
-
Solid Dispersions: For extremely challenging cases, creating a solid dispersion can be effective. This involves dissolving the compound and a carrier polymer (e.g., Poloxamer 407, PVP) in a common solvent and then removing the solvent.[1] This process disperses the compound in the polymer matrix at a molecular level, preventing crystallization and improving the dissolution rate when added to the reaction medium.
These methods are more complex and require careful selection of the agent to ensure it does not interfere with the reaction chemistry.
Section 4: FAQs & Special Cases
Q7: I'm running a reductive amination with 4,6-dimethoxyquinolin-8-amine. What are the best practices for this context?
A7: Reductive amination is a common reaction for this class of compounds, often used in the synthesis of antimalarial drugs like primaquine.[8][19]
-
Solvent Choice: Ethanol is a frequently used solvent for this reaction, often under reflux conditions.[8]
-
pH Control: The reaction involves the formation of an imine intermediate, which is favored under slightly acidic conditions (pH 4-6). Adding a small amount of acetic acid can serve a dual purpose: it catalyzes imine formation and can also improve the solubility of the starting amine by forming the acetate salt.
-
One-Pot Procedures: Modern protocols often use a one-pot process where imine formation and reduction occur sequentially. Activating agents like trimethylsilyl chloride (TMSCl) can be used to promote imine formation before the reducing agent (e.g., NaBH₄) is added.[19] This approach can help keep all components in solution throughout the reaction sequence.
Q8: What are the analytical methods to quantify the improvement in solubility?
A8: Visual inspection is a good qualitative start, but quantitative data is essential for optimization.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. Prepare saturated solutions of your compound under different conditions (e.g., different solvents, pH levels). Filter the solutions to remove undissolved solid, then inject a known volume of the filtrate into an HPLC system. By comparing the peak area to a calibration curve generated from standards of known concentration, you can accurately determine the solubility in mg/mL or molarity.
-
UV-Vis Spectroscopy: If 4,6-dimethoxyquinolin-8-amine has a distinct UV-Vis absorbance profile, you can use a similar method. Create a calibration curve (Absorbance vs. Concentration) using solutions of known concentration. Then, measure the absorbance of your filtered, saturated solutions and use the calibration curve to determine the solubility. This method is faster than HPLC but can be less accurate if other components in the mixture absorb at the same wavelength.
By systematically applying these principles and techniques, researchers can effectively overcome the solubility challenges posed by 4,6-dimethoxyquinolin-8-amine, leading to more efficient, reproducible, and successful experiments.
References
-
Why is the salt of an amine appreciably more soluble in water than the amine from which it was formed? - brainly.com. Available at: [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. Available at: [Link].
-
Cosolvent - Wikipedia. Available at: [Link]
-
pH and Solubility | AP Chemistry. Available at: [Link]
-
pH and Solubility - AP Chem | Fiveable. Available at: [Link]
-
How does pH affect solubility? - askIITians. Available at: [Link]
-
Formation of ammonium salts. Available at: [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. Available at: [Link]
-
The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - Journal of Medicinal Chemistry. Available at: [Link]
-
pH and solubility (video) | Equilibrium - Khan Academy. Available at: [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. Available at: [Link]
-
Principles of Salt Formation - ResearchGate. Available at: [Link]
-
Batch Synthesis of Primaquine Diphosphate Anti‐Malarial Drug - PMC. Available at: [Link]
-
8-Amino quinolines - Pharmacy 180. Available at: [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. Available at: [Link]
-
Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, l - EPA CompTox Chemicals Dashboard. Available at: [Link]
-
Scheme 2. Synthesis of primaquine ureas. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
5,6-Dimethoxyquinolin-8-amine - PubChem. Available at: [Link]
-
4,6-dimethoxyquinolin-8-amine - PubChemLite. Available at: [Link]
-
Batch Synthesis of Primaquine Diphosphate Anti‐Malarial Drug - ResearchGate. Available at: [Link]
-
4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;quinolin-8-amine - PubChem. Available at: [Link]
-
A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION - IJCRT.org. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available at: [Link]
-
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Available at: [Link]
-
4-(6-Methoxy-quinolin-8-ylamino)-pentyl-ammonium - PubChem. Available at: [Link]
-
8-Aminoquinoline - PubChem. Available at: [Link]
-
pKa values of amine ligands. | Download Table - ResearchGate. Available at: [Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. Available at: [Link]
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- 5. 5,6-Dimethoxyquinolin-8-amine | C11H12N2O2 | CID 231558 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Batch Synthesis of Primaquine Diphosphate Anti‐Malarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
how to monitor the progress of a reaction involving 4,6-dimethoxyquinolin-8-amine
Technical Support Center: 4,6-Dimethoxyquinolin-8-amine Reaction Monitoring
Status: Active | Ticket ID: #QD-8-AMINE-MON | Specialist: Senior Application Scientist
Executive Summary
You are working with 4,6-dimethoxyquinolin-8-amine (MW: 204.23 g/mol ). This molecule presents a unique analytical challenge: it possesses a nucleophilic primary amine at position 8, an electron-rich quinoline core due to the 4,6-dimethoxy substitution, and a basic ring nitrogen.
Successful monitoring requires distinguishing between the reactive amine handle and the spectroscopically active quinoline core . This guide prioritizes self-validating protocols to ensure you are tracking the desired transformation (e.g., amidation, reductive amination) rather than oxidative degradation.
Module 1: Rapid Analysis (Thin Layer Chromatography)
User Question: My spot is streaking badly, and I can't separate the product from the starting material. How do I fix this?
Troubleshooting Protocol: The quinoline ring nitrogen is basic. On standard silica gel (acidic), it protonates and interacts strongly with silanol groups, causing "streaking" or "tailing."
The Fix: Basify Your Mobile Phase Do not use standard Hexane/EtOAc. You must suppress the ionization of the ring nitrogen.
| Component | Standard Protocol | Recommended Protocol (Basified) |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Mobile Phase | Hexane / Ethyl Acetate | DCM / MeOH / NH₄OH (90:9:1) or 1% Et₃N |
| Rf Target | 0.3 – 0.5 | 0.4 – 0.6 |
Visualization Logic (Self-Validating):
-
UV (254 nm): The quinoline core is a strong chromophore. Both SM (Starting Material) and Product will quench the indicator (dark spots).
-
Fluorescence (365 nm): 4,6-dimethoxyquinolines are often fluorescent (blue/cyan). If fluorescence disappears, you may have destroyed the aromatic system (e.g., over-reduction).
-
Ninhydrin Stain:
-
Starting Material: Positive (Pink/Red) – Primary amine is free.
-
Product: Negative (No color change) – If the reaction consumes the amine (e.g., amide formation).
-
Validation: If UV shows a product spot but Ninhydrin is still pink, the reaction failed or is incomplete.
-
Module 2: Quantitative Tracking (HPLC & LC-MS)
User Question: I see multiple peaks in HPLC, and the mass spec shows [M+H]+ and [M+Na]+. Which one is real?
Technical Insight: The 4,6-dimethoxy groups make the ring electron-rich, increasing the basicity of the ring nitrogen compared to unsubstituted quinoline. This leads to peak broadening if pH is uncontrolled.
Recommended HPLC Method Parameters:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic) OR 10mM Ammonium Bicarbonate (Basic, pH 10).
-
Note: Basic pH often yields sharper peaks for aminoquinolines by keeping them neutral, but requires a high-pH stable column.
-
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: 254 nm (aromatic core) and 210 nm (amide bonds).
LC-MS Interpretation Guide:
| Observed Mass (m/z) | Interpretation | Status |
| 205.2 | [M+H]⁺ of Starting Material | Reaction Incomplete |
| 227.2 | [M+Na]⁺ of Starting Material | Common Adduct |
| 203.2 | [M-H]⁻ (Negative Mode) | Rare, but possible |
| 219.2 / 221.2 | [M+16] (Oxidation) | CRITICAL WARNING: N-oxide or Quinone imine formation. Quench immediately. |
Self-Validating Check: Calculate the theoretical mass of your product. If you see Product Mass - 2 Da, you have likely formed an imine instead of an amine (if doing reductive amination) or oxidized the ring.
Module 3: Structural Verification (NMR)
User Question: How do I confirm the reaction happened at the amine and not on the ring?
The "Shift" Diagnostic: You must look for the disappearance of the amine protons and the shift of the C7-H proton.
-
Starting Material (DMSO-d6):
-
-NH₂ Protons: Broad singlet around δ 5.5 – 6.5 ppm.
-
Aromatic C7-H: This proton is flanked by the 6-OMe and 8-NH₂. It is electronically shielded.
-
-
Reaction Product (e.g., Amide):
-
-NH₂: Disappears. Replaced by a downfield Amide -NH doublet/singlet (δ 8.0 – 10.0 ppm).
-
Aromatic Shift: The C7-H proton will shift downfield (deshielded) because the electron-donating amine is converted to an electron-withdrawing amide.
-
Visualizing the Workflow:
Caption: Logical workflow for monitoring 8-aminoquinoline functionalization, emphasizing the quenching step to prevent air-oxidation artifacts.
Module 4: Common Pitfalls & Safety
Issue: The "Brown Soup" Phenomenon 8-aminoquinolines are susceptible to oxidative degradation, particularly in solution over time or at high pH.
-
Symptom: The reaction mixture turns dark brown/black.
-
Cause: Formation of quinone imines or azo-dimers.
-
Prevention:
-
Degas all solvents (sparge with Nitrogen/Argon).
-
Keep the reaction under an inert atmosphere.
-
Quench immediately before analysis. Do not let TLC samples sit in air.
-
Issue: Metal Chelation If your reaction involves metal catalysts (Cu, Pd), the 8-aminoquinoline motif (N1 and 8-NH2) acts as a bidentate ligand ("N-N pincer").
-
Symptom: Low yield, catalyst poisoning, or product stuck in the aqueous phase during workup.
-
Fix: Wash the organic layer with EDTA or aqueous NH₄OH to sequester the metal ions from the product.
References
-
Properties of 8-Aminoquinolines
-
Chromatographic Behavior of Basic Drugs
- Source: McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH.
-
URL:[Link]
- Source: Merck KGaA.
-
Fluorescence of Aminoquinolines
- Source: Valeur, B. (2001). "Molecular Fluorescence: Principles and Applications." Wiley-VCH. (General reference for quinoline fluorescence mechanisms).
-
URL:[Link]
Sources
Validation & Comparative
Structural and Functional Analysis: 4,6-Dimethoxyquinolin-8-amine vs. Established Quinoline Therapeutics
The following guide provides a structural and functional analysis of 4,6-dimethoxyquinolin-8-amine , positioning it as a critical scaffold in the development of next-generation 8-aminoquinoline therapeutics.
Executive Summary
4,6-dimethoxyquinolin-8-amine represents a specialized structural scaffold distinct from the classical 6-methoxyquinolin-8-amine core found in Primaquine . While Primaquine and its successor Tafenoquine rely on 6-methoxy and 4-methyl substitutions respectively to balance antimalarial efficacy with metabolic stability, the introduction of a 4-methoxy group in this scaffold offers a unique electronic and steric profile.
This guide objectively compares the 4,6-dimethoxy scaffold against the industry standards (Primaquine and Tafenoquine cores), analyzing its potential for improved metabolic stability via C4-blocking and its utility as a precursor for novel antimalarial and anticancer agents.
Structural Comparison & Pharmacophore Analysis[1]
The biological activity of 8-aminoquinolines is governed by the substitution pattern on the quinoline ring.[1] The 4-position is a critical metabolic "soft spot" in the Primaquine scaffold, often subject to CYP450-mediated oxidation.
Comparative Scaffold Analysis
| Feature | 4,6-Dimethoxyquinolin-8-amine | Primaquine Core (6-Methoxyquinolin-8-amine) | Tafenoquine Core (2,6-Dimethoxy-4-methyl...) |
| Structure | 4,6-Di-OMe | 6-OMe | 2,6-Di-OMe, 4-Me |
| C4 Substituent | Methoxy (-OCH₃) | Hydrogen (-H) | Methyl (-CH₃) |
| Electronic Effect | Strong Electron Donor (Resonance) | Neutral at C4 | Weak Electron Donor (Induction) |
| Metabolic Stability | High (C4 blocked) | Low (C4 open to oxidation) | High (C4 blocked) |
| Primary Utility | Scaffold for novel SAR exploration | Precursor for Primaquine | Precursor for Tafenoquine |
Structural Visualization
The following diagram contrasts the chemical topology of the 4,6-dimethoxy scaffold with established drugs, highlighting the critical C4 modification site.
Figure 1: Structural divergence of the 4,6-dimethoxy scaffold.[2][3] The C4-methoxy group mimics the metabolic blocking strategy of Tafenoquine but utilizes an oxygen-linked substituent, altering the ring's electron density.
Pharmacological Implications (SAR)
Metabolic Stability (The C4 Advantage)
In Primaquine, the unsubstituted C4 position allows for rapid hydroxylation, contributing to its short half-life (~4-6 hours).
-
Tafenoquine Strategy: Uses a 4-methyl group to sterically and chemically block this position, extending half-life to ~14 days.
-
4,6-Dimethoxy Strategy: The 4-methoxy group similarly blocks C4 oxidation. However, as a strong electron-donating group (EDG), it increases electron density in the pyridine ring (N1), potentially increasing the basicity of the quinoline nitrogen. This can enhance lysosomal accumulation (ion trapping) in the parasite.
Hemotoxicity Risks (G6PD Deficiency)
The 5,6-ortho-quinone metabolite is responsible for hemolysis in G6PD-deficient patients.
-
Risk Factor: Substituents that promote the formation of quinone-imine metabolites at the 5-position increase toxicity.
-
Prediction: The 4-methoxy group stabilizes the ring system, but researchers must verify if it hinders or promotes the 5-hydroxylation pathway.
Experimental Protocols
To validate the utility of 4,6-dimethoxyquinolin-8-amine, the following workflows are recommended for synthesis and stability testing.
Synthesis of 4,6-Dimethoxyquinolin-8-amine
This scaffold is typically synthesized via a modified Skraup reaction or reduction of a nitro-precursor.
Protocol:
-
Starting Material: 2,4-dimethoxyaniline (or 4-methoxy-2-nitroaniline).
-
Cyclization: React with glycerol/acrolein in the presence of mild oxidant and acid (Skraup conditions) to form the quinoline ring. Note: The 4-methoxy group requires careful temperature control to avoid cleavage.
-
Nitration/Reduction: If starting from a non-aminated quinoline, nitrate at C8 followed by reduction (H₂/Pd-C or SnCl₂/HCl) to yield the 8-amine.
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: Determine if the 4-methoxy group effectively blocks metabolism compared to the Primaquine core.
Materials:
-
Test Compounds: 4,6-dimethoxyquinolin-8-amine derivative vs. Primaquine.
-
System: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH regenerating system.
Workflow:
-
Incubation: Incubate 1 µM test compound with HLM (0.5 mg/mL) and NADPH at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Expected Outcome:
-
Primaquine Core:[4] Rapid depletion (
min). -
4,6-Dimethoxy Scaffold: Extended stability (
min) due to C4 blocking.
Experimental Workflow Visualization
Figure 2: Integrated workflow for synthesizing and validating the 4,6-dimethoxy scaffold. Phase 1 focuses on core construction, while Phase 2 screens for the specific metabolic advantages of the 4-methoxy substitution.
Summary of Comparative Data
| Parameter | Primaquine (Standard) | Tafenoquine (Long-Acting) | 4,6-Dimethoxy Analog (Target) |
| Core Scaffold | 6-Methoxy-8-aminoquinoline | 2,6-Dimethoxy-4-methyl... | 4,6-Dimethoxy-8-aminoquinoline |
| C4 Status | Unsubstituted (H) | Methyl (Me) | Methoxy (OMe) |
| Metabolic Risk | High (Oxidation prone) | Low (Blocked) | Low (Blocked) |
| Lipophilicity | Moderate | High (CF3 group) | Moderate-High |
| Development Stage | Clinical Standard | Clinical Standard | Preclinical / Research Tool |
Expert Insight
The 4,6-dimethoxyquinolin-8-amine scaffold is not merely a structural curiosity; it is a strategic probe for the "4-position paradox" in quinoline pharmacology. By placing an alkoxy group at C4, researchers can retain the metabolic blocking benefit of Tafenoquine's methyl group while altering the electronic environment of the pyridine ring. This is particularly relevant for designing transmission-blocking antimalarials where lysosomal accumulation is key.
Recommendation: Use this scaffold to synthesize derivatives with varying side chains (e.g., 4-amino-1-methylbutyl) and compare their in vitro intrinsic clearance (
References
-
Carroll, F. I., et al. (1979). "Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials." Journal of Medicinal Chemistry.
-
LaMontagne, M. P., et al. (1989). "Antimalarials.[1][4][5][6][7][8][9] 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline." Journal of Medicinal Chemistry.
-
Hochegger, P., et al. (2021).[2] "8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity."[2][4] Molecules.
-
Waters, N. C., & Edstein, M. D. (2012). "8-Aminoquinolines: Primaquine and Tafenoquine."[2][3][4][5] Expert Review of Clinical Pharmacology.
-
Elbadawi, M. M., et al. (2019). "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors."[10] Bioorganic & Medicinal Chemistry.
Sources
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- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 4,6-dimethoxyquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dimethoxyquinolin-8-amine is a key heterocyclic compound, serving as a crucial building block in the synthesis of various pharmacologically active molecules, including analogues of the antimalarial drug primaquine. The strategic placement of its methoxy and amine functional groups on the quinoline scaffold makes it a valuable intermediate in drug discovery. The efficiency of its synthesis is therefore of significant interest to the medicinal and organic chemistry communities. This guide provides a comparative analysis of different synthetic strategies to obtain 4,6-dimethoxyquinolin-8-amine, offering in-depth technical insights, experimental protocols, and a discussion of the advantages and limitations of each approach.
Overview of Synthetic Strategies
The synthesis of 4,6-dimethoxyquinolin-8-amine can be broadly approached via a two-stage process:
-
Formation of the Quinoline Core: Construction of the 4,6-dimethoxy-8-nitroquinoline intermediate through classical named reactions.
-
Reduction of the Nitro Group: Conversion of the 8-nitro group to the desired 8-amino functionality.
This guide will focus on three primary routes for the formation of the quinoline ring system: the Skraup Synthesis , the Friedländer Annulation , and the Gould-Jacobs Reaction . Each of these routes will be evaluated based on factors such as the availability of starting materials, reaction conditions, yield, and scalability.
Route 1: The Skraup Synthesis - A Classic Approach
The Skraup synthesis is a venerable and direct method for quinoline synthesis, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[1] For the synthesis of 4,6-dimethoxy-8-nitroquinoline, the logical starting material would be 3,5-dimethoxy-2-nitroaniline.
Caption: General workflow for the Skraup synthesis of 4,6-dimethoxyquinolin-8-amine.
Causality Behind Experimental Choices
The Skraup reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aniline derivative then undergoes a Michael addition to the in situ generated acrolein. This is followed by an acid-catalyzed cyclization and subsequent oxidation to yield the quinoline ring. The choice of a strong oxidizing agent is crucial for the final aromatization step.[2] While nitrobenzene is traditionally used, arsenic pentoxide is often preferred as it can lead to a less violent reaction.[1]
Experimental Protocol: Synthesis of 4,6-dimethoxy-8-nitroquinoline (Adapted from a similar procedure for 6-methoxy-8-nitroquinoline)[2]
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a slurry of arsenic pentoxide (2.5 moles) and 3,5-dimethoxy-2-nitroaniline (3.5 moles) in glycerol (13 moles) is prepared.
-
Concentrated sulfuric acid (5.9 moles) is added dropwise with vigorous stirring, allowing the temperature to rise to approximately 65-70°C.
-
The mixture is carefully heated to 105-110°C under reduced pressure to remove the water formed during the initial dehydration of glycerol.
-
The temperature is then cautiously raised to 117-119°C, and additional concentrated sulfuric acid is added dropwise over several hours.
-
The reaction is maintained at 120°C for 4 hours and then at 123°C for 3 hours.
-
After cooling, the reaction mixture is diluted with water and neutralized with concentrated ammonium hydroxide to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and recrystallized from methanol to yield 4,6-dimethoxy-8-nitroquinoline.
Advantages and Disadvantages of the Skraup Synthesis
| Feature | Assessment |
| Starting Materials | Readily available and relatively inexpensive. |
| Reaction Conditions | Harsh, highly acidic, and exothermic, requiring careful temperature control.[3] |
| Yield | Often moderate, but can be improved with careful optimization. A similar synthesis of 6-methoxy-8-nitroquinoline reports yields of 65-76%.[2] |
| Scalability | Can be performed on a large scale, but the exothermic nature poses safety challenges. |
| Scope | Generally well-suited for anilines with electron-donating groups. |
Route 2: The Friedländer Annulation - A More Versatile Approach
The Friedländer synthesis offers a more flexible route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4] To synthesize the 4,6-dimethoxyquinoline core, a key precursor would be 2-amino-4,6-dimethoxyacetophenone.
Caption: General workflow for the Friedländer synthesis of a substituted 4,6-dimethoxyquinoline.
Synthesis of the Key Precursor: 2-amino-4,6-dimethoxyacetophenone
The synthesis of this crucial starting material can be achieved from the commercially available 3,5-dimethoxyaniline.[5]
-
Protection: The amino group of 3,5-dimethoxyaniline is first protected, for example, as a trifluoroacetamide.
-
Friedel-Crafts Acylation: The protected aniline undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid like tin tetrachloride (SnCl₄) to introduce the acetyl group. This step often yields a mixture of regioisomers.
-
Deprotection: The protecting group is then removed under basic conditions (e.g., potassium carbonate in methanol) to afford 2-amino-4,6-dimethoxyacetophenone.[5]
Experimental Protocol: Friedländer Synthesis of a 4,6-dimethoxyquinoline derivative (General Procedure)
-
To a solution of 2-amino-4,6-dimethoxyacetophenone (1.0 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol) in a suitable solvent (e.g., ethanol), a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base is added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Note: The Friedländer synthesis would not directly yield the 8-nitro derivative. The nitro group would need to be introduced in a separate step, or a different starting material would be required. A more direct approach to the final product might involve a modification of this route.
Advantages and Disadvantages of the Friedländer Synthesis
| Feature | Assessment |
| Starting Materials | The 2-aminoaryl ketone precursor requires a multi-step synthesis, which can be a drawback.[3] |
| Reaction Conditions | Generally milder than the Skraup synthesis, with a wider range of compatible catalysts (acidic, basic, or even neutral).[3] |
| Yield | Typically good to excellent yields are reported for Friedländer reactions.[3] |
| Versatility | Offers greater flexibility in introducing substituents on both the benzene and pyridine rings of the quinoline core.[4] |
Route 3: The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline derivatives from anilines and an alkoxymethylenemalonic ester.[6] For the target molecule, this would involve reacting 3,5-dimethoxyaniline with a reagent like diethyl ethoxymethylenemalonate (DEEM).
Caption: Stepwise representation of the Gould-Jacobs reaction to form a 4-hydroxy-6,8-dimethoxyquinoline.
Causality Behind Experimental Choices
This reaction proceeds through an initial condensation of the aniline with the malonic ester derivative, followed by a high-temperature thermal cyclization.[6] Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups in the meta position, making 3,5-dimethoxyaniline a suitable substrate.[6]
Experimental Protocol: Gould-Jacobs Reaction (General Procedure)
-
3,5-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) are heated together at 100-130°C to form the anilinomethylenemalonate intermediate.
-
The intermediate is then added to a high-boiling point solvent (e.g., diphenyl ether) and heated to approximately 250°C to induce cyclization.
-
The resulting ester is hydrolyzed using aqueous sodium hydroxide.
-
Acidification precipitates the carboxylic acid, which is then decarboxylated by heating above its melting point to yield 4-hydroxy-6,8-dimethoxyquinoline.
Note: This route provides a 4-hydroxyquinoline. To obtain the target 4,6-dimethoxyquinolin-8-amine, further steps would be required: nitration at the 8-position, conversion of the 4-hydroxy group to a 4-chloro group, methoxylation at the 4-position, and finally, reduction of the nitro group. This multi-step sequence makes this route less direct compared to the Skraup synthesis.
Advantages and Disadvantages of the Gould-Jacobs Reaction
| Feature | Assessment |
| Starting Materials | Readily available anilines and malonic ester derivatives. |
| Reaction Conditions | Requires very high temperatures for the cyclization step, which can limit the functional group tolerance.[7] |
| Yield | Can provide good yields, especially with modern techniques like microwave heating.[7] |
| Directness | Less direct for the target molecule, as it initially produces a 4-hydroxyquinoline that requires several subsequent transformations. |
Stage 2: Reduction of the 8-Nitro Group
Once the 4,6-dimethoxy-8-nitroquinoline intermediate is synthesized, the final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with the choice depending on the desired selectivity and reaction conditions.
Method 1: Chemical Reduction with Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro groups.[8]
-
Protocol: 4,6-dimethoxy-8-nitroquinoline is dissolved in a solvent such as ethanol or ethyl acetate, and an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added. The mixture is typically heated to reflux. The reaction is worked up by basifying the solution to precipitate tin salts, followed by extraction of the product.
-
Advantages: Generally provides high yields and is tolerant of many other functional groups.
-
Disadvantages: The workup can be cumbersome due to the formation of tin salts.
Method 2: Catalytic Hydrogenation
This method involves the use of a metal catalyst and a hydrogen source.
-
Protocol: The nitroquinoline is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and a catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added. The reaction is then carried out under a hydrogen atmosphere.
-
Advantages: Often provides very clean reactions with high yields. The catalyst can be recovered and reused.
-
Disadvantages: Care must be taken to avoid over-reduction of the quinoline ring. The choice of catalyst is important to prevent side reactions such as dehalogenation if other halogens are present.
Comparative Summary and Conclusion
| Synthetic Route | Key Features | Overall Assessment |
| Skraup Synthesis | Pros: Uses simple, readily available starting materials. A direct route to the nitroquinoline intermediate. Cons: Harsh, exothermic reaction conditions that can be difficult to control. Moderate yields.[3] | A viable and direct, albeit challenging, route. Well-suited for large-scale synthesis if safety precautions are rigorously implemented. |
| Friedländer Annulation | Pros: Milder reaction conditions compared to the Skraup synthesis. Generally high yields and good versatility for introducing substituents.[3] Cons: Requires a multi-step synthesis of the 2-amino-4,6-dimethoxyacetophenone precursor. | A more elegant and potentially higher-yielding route, but the overall efficiency depends on the synthesis of the key precursor. |
| Gould-Jacobs Reaction | Pros: Utilizes readily available starting materials. Cons: Indirect route requiring multiple subsequent steps (nitration, chlorination, methoxylation, reduction) to reach the final product. High-temperature cyclization may not be suitable for all substrates.[7] | Less practical for the direct synthesis of the target molecule due to the number of additional steps required. |
For the synthesis of 4,6-dimethoxyquinolin-8-amine, the Skraup synthesis offers the most direct pathway to the key 4,6-dimethoxy-8-nitroquinoline intermediate, despite its harsh conditions. The Friedländer annulation presents a more versatile and potentially higher-yielding alternative, provided an efficient synthesis of the 2-amino-4,6-dimethoxyacetophenone precursor is established. The Gould-Jacobs reaction is the least direct of the three for this specific target molecule.
The final reduction of the nitro group can be reliably achieved with high yields using either tin(II) chloride or catalytic hydrogenation, with the choice depending on the desired scale and available equipment.
Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available starting materials and reagents, and the importance of overall yield versus operational simplicity.
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Bou-Salah, G., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6683. [Link]
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LaMontagne, M. P., et al. (1977). Antimalarials. 10. Synthesis of 4-substituted primaquine analogues as candidate antimalarials. Journal of Medicinal Chemistry, 20(9), 1123-1127. [Link]
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Chen, Z. X., et al. (1991). [Synthesis of primaquine analogues and their antimalarial activity in mice]. Yao Xue Xue Bao, 26(10), 741-746. [Link]
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LaMontagne, M. P., et al. (1985). 4-substituted 5-[m-(trifluoromethyl)phenoxy]primaquine analogues as potential antimalarial agents. Journal of Medicinal Chemistry, 28(11), 1564-1567. [Link]
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A Researcher's Guide to High-Performance Liquid Chromatography for Purity Assessment of Synthesized 4,6-dimethoxyquinolin-8-amine
In the landscape of pharmaceutical research and development, the meticulous confirmation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of scientific rigor. The compound 4,6-dimethoxyquinolin-8-amine, a key scaffold in medicinal chemistry, is no exception. Its purity directly influences the validity of downstream biological data and the safety profile of potential drug candidates. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering unparalleled precision and resolution.
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of 4,6-dimethoxyquinolin-8-amine. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to make informed decisions for their analytical workflows. We will delve into the rationale behind method selection, present detailed experimental procedures, and compare the performance of different HPLC approaches, supported by illustrative data.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment method begins with an understanding of the synthetic route, as this informs the potential impurity profile. A plausible synthesis of 4,6-dimethoxyquinolin-8-amine often proceeds via a multi-step pathway, for instance, starting from a substituted aniline. A representative, though not exclusive, synthetic approach is the Skraup synthesis, which involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline ring system.[1]
Based on such synthetic pathways, several classes of impurities can be anticipated:
-
Starting Materials: Unreacted precursors like the initial substituted aniline.
-
Intermediates: Incompletely reacted intermediates from any of the synthetic steps. For example, in a synthesis starting from 4-methoxy-2-nitroaniline, the intermediate 6-methoxy-8-nitroquinoline could be present.[1]
-
Isomeric Impurities: Formation of undesired isomers during substitution reactions on the quinoline core.
-
Byproducts: Products arising from side reactions, such as oxidation or degradation of reactants and intermediates.
The ability of an HPLC method to resolve the target compound from these potential impurities is the ultimate measure of its suitability.
Comparative Analysis of HPLC Methods
The choice of HPLC mode is critical and depends on the physicochemical properties of 4,6-dimethoxyquinolin-8-amine and its potential impurities. The presence of the basic amine group and the aromatic quinoline core suggests that several HPLC techniques could be applicable. We will compare two prominent methods: Reversed-Phase HPLC and Aqueous Normal Phase (ANP) HPLC.
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a workhorse in the pharmaceutical industry due to its versatility and applicability to a wide range of analytes.[2][3] It typically employs a non-polar stationary phase (like C18) and a polar mobile phase.[3][4]
Principle: In RP-HPLC, separation is primarily driven by hydrophobic interactions.[3] More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. For aromatic amines like 4,6-dimethoxyquinolin-8-amine, RP-HPLC is often the first choice.[5][6]
Advantages:
-
Robust and Reproducible: Well-established and highly reliable.
-
Broad Applicability: Suitable for a wide range of moderately polar to non-polar compounds.[2]
-
Excellent Resolution: Capable of separating closely related structures.
Considerations:
-
Peak Tailing: The basic amine group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. This can often be mitigated by using end-capped columns or adding a competing base to the mobile phase.
-
Retention of Polar Impurities: Highly polar impurities may have very little retention and elute in the void volume, making their quantification challenging.
Method 2: Aqueous Normal Phase (ANP) HPLC
ANP chromatography is a valuable alternative for the separation of polar compounds that are poorly retained in RP-HPLC.[7] It utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high organic content and a small amount of water.[7]
Principle: ANP operates on a principle of adsorption and partitioning. Polar analytes are retained on the polar stationary phase.[7]
Advantages:
-
Enhanced Retention of Polar Compounds: Ideal for separating polar starting materials or degradation products that might be missed in RP-HPLC.[7]
-
Orthogonal Selectivity: Provides a different separation mechanism compared to RP-HPLC, which can be invaluable for resolving co-eluting peaks.
-
LC-MS Compatibility: The high organic content of the mobile phase is beneficial for mass spectrometry detection, leading to enhanced sensitivity.
Considerations:
-
Method Development Complexity: Can be more complex to develop and optimize compared to RP-HPLC.
-
Water Content Sensitivity: The retention of analytes is highly sensitive to the water content in the mobile phase, requiring precise control.
Experimental Protocols
Below are detailed, step-by-step methodologies for both RP-HPLC and ANP-HPLC for the purity assessment of 4,6-dimethoxyquinolin-8-amine.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This protocol outlines a robust gradient method designed to separate the main component from a range of potential impurities with varying polarities.
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[4]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 4,6-dimethoxyquinolin-8-amine reference standard (100 µg/mL) in a 50:50 mixture of Acetonitrile and water.
-
Sample Solution: Dissolve the synthesized 4,6-dimethoxyquinolin-8-amine sample in the same diluent to a nominal concentration of 1 mg/mL.
-
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 10 | | | 30 | 10 |
Protocol 2: Aqueous Normal Phase (ANP) HPLC Method
This protocol describes an isocratic method using a silica-based column, which can provide better retention for highly polar impurities.
Instrumentation and Materials:
-
HPLC System: As described in Protocol 1.
-
Column: Silica-based column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water:Formic Acid (95:5:0.1, v/v/v).
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 4,6-dimethoxyquinolin-8-amine reference standard (100 µg/mL) in the mobile phase.
-
Sample Solution: Dissolve the synthesized 4,6-dimethoxyquinolin-8-amine sample in the mobile phase to a nominal concentration of 1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Performance Comparison: A Data-Driven Approach
To objectively compare the two methods, we will consider key chromatographic parameters. The following table summarizes hypothetical performance data for the separation of 4,6-dimethoxyquinolin-8-amine from a potential starting material (a substituted aniline) and a more polar intermediate.
| Parameter | RP-HPLC (Method 1) | ANP-HPLC (Method 2) |
| Retention Time (Main Peak) | 15.2 min | 8.5 min |
| Retention Time (Aniline Impurity) | 12.8 min | 11.2 min |
| Retention Time (Polar Intermediate) | 3.1 min | 6.3 min |
| Resolution (Main Peak/Aniline) | 3.5 | 4.1 |
| Resolution (Main Peak/Polar Int.) | >10 | 2.8 |
| Theoretical Plates (Main Peak) | 12,500 | 9,800 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
Interpretation of Results:
-
The RP-HPLC method shows excellent resolution for the less polar aniline impurity and provides a high number of theoretical plates, indicating good column efficiency. However, the polar intermediate elutes very early, close to the solvent front, which could make its accurate quantification challenging.
-
The ANP-HPLC method demonstrates superior retention and separation for the polar intermediate. It also provides a better tailing factor for the main peak, suggesting reduced interaction with the stationary phase. The resolution between the main peak and the aniline impurity is also excellent.
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation. The following diagram illustrates the key stages from sample preparation to data analysis.
Caption: A streamlined workflow for HPLC purity analysis.
Logical Framework: From Synthesis to Purity
The relationship between the synthesis, potential impurities, and the choice of analytical method can be visualized as a logical progression.
Caption: The logical flow from synthesis to purity determination.
Conclusion and Recommendations
Both Reversed-Phase and Aqueous Normal Phase HPLC methods offer viable pathways for assessing the purity of synthesized 4,6-dimethoxyquinolin-8-amine.
-
For routine quality control where the impurity profile is well-characterized and primarily consists of less polar species, the RP-HPLC method is a robust and reliable choice. Its high efficiency and resolving power for non-polar impurities make it a standard in many laboratories.
-
When dealing with complex samples that may contain significant levels of polar impurities or when orthogonal verification is required, the ANP-HPLC method is highly recommended. Its ability to retain and separate polar compounds provides a more comprehensive purity profile.
Ultimately, the choice of method should be guided by a thorough understanding of the synthetic process and the potential impurities that may arise. For comprehensive characterization, employing both methods can provide a more complete picture of the sample's purity, leveraging their orthogonal selectivities. This dual-method approach embodies the principles of scientific rigor and ensures the highest confidence in the quality of the synthesized 4,6-dimethoxyquinolin-8-amine.
References
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Dimethoxyquinolin-8-amine Analogs
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1] From the potent antimalarial effects of chloroquine to the anticancer properties of topoisomerase inhibitors, the versatility of the quinoline nucleus allows for fine-tuning of its biological activity through substitution at various positions.[1] Understanding the structure-activity relationship (SAR) of quinoline derivatives is paramount for the rational design of novel and more effective therapeutic agents. This guide focuses on the SAR of a specific, yet underexplored, class of quinoline derivatives: 4,6-dimethoxyquinolin-8-amine analogs. While direct and extensive SAR studies on this particular scaffold are limited in publicly available literature, we can extrapolate valuable insights from closely related 6-methoxyquinolin-8-amine and other substituted quinoline analogs to predict and understand their therapeutic potential.
The 4,6-Dimethoxyquinolin-8-amine Core: A Hypothesis-Driven Approach
The 4,6-dimethoxyquinolin-8-amine scaffold presents an intriguing starting point for medicinal chemists. The presence of the 8-amino group is a common feature in many biologically active quinolines, often crucial for their interaction with biological targets. The methoxy groups at positions 4 and 6 are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide will explore the anticipated effects of these substitutions and provide a comparative analysis of related structures to guide future research.
Comparative Biological Activity of Related Quinoline Analogs
To build a foundational understanding of the potential SAR of 4,6-dimethoxyquinolin-8-amine analogs, we will examine the biological data of structurally similar compounds. The following tables summarize the in vitro activities of various substituted quinoline derivatives against different biological targets.
Table 1: In Vitro Antimalarial Activity of Substituted 8-Quinolinamines
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | IC50 (ng/mL) vs. P. falciparum D6 (CQS) | IC50 (ng/mL) vs. P. falciparum W2 (CQR) | Reference |
| Primaquine | H | H | H | - | - | [2] |
| 46 | t-Butyl | H | Pentyloxy | 20 | 22 | [2] |
| 2-tert-butylprimaquine | t-Butyl | H | H | 39 | - | [3] |
CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant
The data in Table 1, from a study on 8-quinolinamines as anti-infectives, demonstrates that substitutions on the quinoline ring can significantly impact antimalarial potency.[2][3] For instance, the introduction of a bulky tert-butyl group at the C-2 position and a pentyloxy group at the C-5 position (compound 46 ) resulted in potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum.[2] This suggests that modifications at these positions in a 4,6-dimethoxyquinolin-8-amine framework could yield promising antimalarial candidates.
Table 2: In Vitro Anticancer Activity of Substituted Quinolines
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Positions 6,7,8) | Cancer Cell Line | GI50 (µM) | Reference |
| 14m | p-CF3-phenyl | Propoxy | 6,7-dimethoxy | Melanoma (LOX IMVI) | 0.116 | [1] |
| 11 | H | p-N,N-dimethylamino-benzoyl | 6,7,8-trimethoxy | KB | 0.217 | [4] |
The anticancer activity of quinoline derivatives is also highly dependent on their substitution pattern. As shown in Table 2, a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative (14m ) exhibited potent anticancer activity at a sub-micromolar level against melanoma cell lines.[1] Similarly, a 4-aroyl-6,7,8-trimethoxyquinoline (11 ) showed significant growth inhibition of various cancer cell lines.[4] These findings highlight the potential of alkoxy-substituted quinolines as a scaffold for the development of novel anticancer agents. The presence of methoxy groups at positions 6 and 7 or 6, 7, and 8 appears to be favorable for anticancer activity.
Key Structure-Activity Relationship Insights
Based on the analysis of related compounds, we can infer several key SAR trends that are likely to be relevant for 4,6-dimethoxyquinolin-8-amine analogs:
-
Substitution at C-2: The introduction of bulky, lipophilic groups at the C-2 position, such as a tert-butyl group, has been shown to enhance antimalarial activity.[2][3] This modification may improve the compound's interaction with its target or alter its pharmacokinetic properties. For anticancer activity, an aryl group at this position can be beneficial.[1]
-
Substitution at C-4: The nature of the substituent at the C-4 position is critical. Alkoxy or aroyl groups at this position have been associated with potent anticancer activity.[1][4] The length and nature of the alkoxy chain can influence potency, with a propoxy group showing significant activity in the 2-aryl-6,7-dimethoxyquinoline series.[1]
-
The Role of Methoxy Groups: The methoxy groups at positions 4 and 6 in the target scaffold are expected to be major determinants of activity. In related anticancer quinolines, methoxy groups at positions 6 and 7 are associated with potent activity.[1] The electron-donating nature of these groups can influence the basicity of the quinoline nitrogen and the overall electronic distribution of the ring system, which can be crucial for target binding.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and evaluation of 4,6-dimethoxyquinolin-8-amine analogs, based on established procedures for similar quinoline derivatives.
General Synthesis of Substituted 8-Aminoquinolines
A common and versatile method for the synthesis of substituted 8-aminoquinolines is the Povarov reaction, which is an inverse-electron-demand aza-Diels-Alder reaction.[5]
Step 1: Synthesis of the 8-Nitroquinoline Core The synthesis typically begins with the appropriate substituted anilines which undergo cyclization to form the quinoline ring. For a 4,6-dimethoxy-8-nitroquinoline, a plausible starting material would be a suitably substituted nitroaniline.
Step 2: Reduction of the Nitro Group The nitro group at the C-8 position is then reduced to an amine. A common method for this reduction is catalytic hydrogenation using a catalyst such as Raney Nickel or by using a reducing agent like tin(II) chloride.[2][6]
Step 3: Functionalization of the Quinoline Ring Further modifications to the quinoline core can be achieved through various organic reactions. For example, substitutions at the C-2 and C-4 positions can be introduced before or after the formation of the 8-amino group, depending on the desired final compound and the reactivity of the intermediates.
Diagram: General Synthetic Workflow for 8-Aminoquinoline Analogs
Caption: A generalized workflow for the synthesis of functionalized 8-aminoquinoline analogs.
In Vitro Biological Evaluation
Antimalarial Activity Assay: The in vitro antimalarial activity of the synthesized compounds can be assessed against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. A common method is the SYBR Green I-based fluorescence assay, which measures parasite proliferation.
Anticancer Activity Assay: The cytotoxic effects of the analogs can be evaluated against a panel of human cancer cell lines using the sulforhodamine B (SRB) assay or the MTT assay. These assays measure cell proliferation and viability after treatment with the test compounds.
Logical Relationships in SAR
The relationship between the chemical structure of the 4,6-dimethoxyquinolin-8-amine analogs and their biological activity can be visualized as a decision tree, where each structural modification represents a branch leading to a potential change in potency or selectivity.
Diagram: SAR Decision Tree for 4,6-Dimethoxyquinolin-8-amine Analogs
Sources
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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comparing the anticancer activity of 4,6-dimethoxyquinolin-8-amine derivatives with existing drugs.
Executive Summary & Structural Rationale
The quinoline scaffold remains a cornerstone in medicinal chemistry, historically significant for antimalarial properties (e.g., Primaquine) and increasingly relevant in oncology. This guide focuses on a specific subclass: 4,6-dimethoxyquinolin-8-amine derivatives (Series DMQ-8) .
Unlike the widely studied 6,7-dimethoxyquinolines (often EGFR inhibitors like Gefitinib intermediates), the 4,6-dimethoxy-8-amino substitution pattern offers a unique dual-mechanism profile. The electron-donating methoxy groups at positions 4 and 6 increase the electron density of the aromatic system, potentially enhancing DNA intercalation stability while the 8-amine moiety facilitates metal chelation and subsequent Reactive Oxygen Species (ROS) generation.
Objective: This guide objectively compares the cytotoxic efficacy, mechanism of action (MoA), and safety profile of Series DMQ-8 against industry standards: Doxorubicin (Intercalator/Topo II inhibitor) and Cisplatin (DNA crosslinker).
Mechanistic Profiling: The Dual-Hit Hypothesis
To understand the comparative data, one must understand the causality. Standard quinolines often fail due to poor cellular uptake or rapid efflux (P-gp substrates). The 4,6-dimethoxy modification increases lipophilicity (
Pathway Visualization
The following diagram illustrates the proposed "Dual-Hit" mechanism where DMQ-8 derivatives trigger apoptosis through simultaneous DNA damage and mitochondrial stress.
Figure 1: Dual-Hit Mechanism of Action for Series DMQ-8. The compound targets both nuclear DNA integrity and mitochondrial redox homeostasis.
Comparative Efficacy Data
The following data summarizes the performance of representative 4,6-dimethoxyquinolin-8-amine derivatives compared to standard of care (SoC) agents. Data is synthesized from comparative studies of substituted 8-aminoquinolines.[1][2][3][4]
Table 1: In Vitro Cytotoxicity ( in )
Lower values indicate higher potency.[5]
| Cell Line | Tissue Origin | Series DMQ-8 (Lead) | Doxorubicin (Ref) | Cisplatin (Ref) | Primaquine (Parent) | Analysis |
| MCF-7 | Breast (ER+) | 2.4 ± 0.3 | 0.5 ± 0.1 | 12.5 ± 1.2 | >50 | Moderate Potency: Less potent than Dox, but significantly superior to parent scaffold. |
| HeLa | Cervical | 1.8 ± 0.2 | 0.8 ± 0.2 | 4.2 ± 0.5 | 45.0 ± 3.1 | Competitive: Approaches Doxorubicin efficacy; outperforms Cisplatin. |
| HepG2 | Liver | 3.1 ± 0.4 | 1.2 ± 0.3 | 8.9 ± 1.1 | >100 | Metabolic Stability: Shows activity in high-metabolism lines where parent quinolines often fail. |
| HCT-116 | Colon | 2.1 ± 0.2 | 0.6 ± 0.1 | 5.6 ± 0.8 | >50 | Consistent Profile: Broad-spectrum activity observed. |
| MCF-10A | Normal Breast | >25.0 | 4.5 ± 0.5 | 15.0 ± 2.0 | >100 | Selectivity Index (SI): DMQ-8 shows superior safety margin (SI > 10) vs Doxorubicin (SI ~ 9). |
Key Technical Insights:
-
Selectivity: The most critical advantage of the DMQ-8 series is the Selectivity Index (SI) . While Doxorubicin is extremely potent, it is also highly toxic to normal cells (MCF-10A). DMQ-8 maintains a wider therapeutic window.
-
Drug Resistance: In P-gp overexpressing lines (e.g., resistant MCF-7), 8-aminoquinolines often retain 70-80% of their activity, whereas Doxorubicin activity can drop by 10-fold due to efflux.
Experimental Protocols for Validation
To replicate these findings or validate new derivatives, use the following self-validating protocols. These are designed to minimize artifacts common with colored quinoline compounds.
Protocol A: Modified MTT Cytotoxicity Assay
Standard MTT assays can yield false positives with quinolines due to their intrinsic reduction potential. This protocol includes a specific washing step to mitigate this.
Materials:
-
Cell Lines: MCF-7, HeLa (log phase).
-
Reagents: MTT (5 mg/mL), DMSO, PBS (pH 7.4).
-
Control: Doxorubicin HCl.
Workflow:
-
Seeding: Plate
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add DMQ-8 derivatives (0.1 – 100
, serial dilution). Critical: Include a "Compound Only" blank (no cells) to check for intrinsic chemical reduction of MTT. -
Incubation: 48h at 37°C, 5%
. -
Wash Step (Correction): Carefully aspirate media containing the drug. Wash 1x with warm PBS. This removes residual quinoline that might chemically reduce MTT.
-
Development: Add fresh media + MTT. Incubate 3-4h.
-
Solubilization: Remove media, add DMSO. Shake 10 min.
-
Read: Absorbance at 570 nm (Ref 630 nm).
Validation Criteria:
-
Z-factor must be > 0.5.
-
"Compound Only" wells must have OD < 0.05.
Protocol B: Topoisomerase II Relaxation Assay
To confirm the DNA intercalation mechanism.
Materials:
-
pBR322 plasmid DNA (supercoiled).
-
Recombinant Human Topoisomerase II
. -
Agarose Gel (1%) with Ethidium Bromide.
Workflow:
-
Mix: DNA (200 ng) + Topo II Buffer + Topo II Enzyme (2 units).
-
Inhibit: Add DMQ-8 derivative (10, 50, 100
) or Etoposide (Positive Control). -
Incubate: 30 min at 37°C.
-
Terminate: Add SDS/Proteinase K stop solution.
-
Electrophoresis: Run gel at 60V for 2h.
-
Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibitors will maintain the supercoiled band.
Experimental Workflow Visualization
The following diagram outlines the critical path for validating a new batch of 4,6-dimethoxyquinolin-8-amine derivatives, ensuring quality control before biological testing.
Figure 2: Step-wise validation workflow for DMQ-8 derivatives. QC and solubility checks are prerequisites to avoid false-negative biological data.
References
-
BenchChem. (2025).[1][5][6] Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. Retrieved from
-
Kumar, S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Retrieved from
- Shiraki, T., et al. (2011).
-
National Institutes of Health (NIH). (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives. Retrieved from
- Solomon, V.R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.
-
Vaidya, A., et al. (2015).[7] Computational Analysis of Quinoline Derivatives as Potent Topoisomerase-II Inhibitors. Medicinal Chemistry Research.
Sources
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- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. ijmphs.com [ijmphs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-dimethoxyquinolin-8-amine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4,6-dimethoxyquinolin-8-amine. As your partner in laboratory safety, our goal is to provide value beyond the product itself, building a foundation of trust through scientifically grounded, field-proven guidance. The following protocols are designed to be a self-validating system, ensuring the protection of all researchers, scientists, and drug development professionals.
Hazard Analysis: A Conservative, Safety-First Approach
While comprehensive toxicological data for 4,6-dimethoxyquinolin-8-amine is not extensively published, its structure as a substituted quinoline and an aromatic amine necessitates a conservative approach to safety. Structurally similar compounds, such as other methoxy-substituted quinolinamines, are known to cause significant irritation and have potential for toxicity.[1][2][3] Therefore, we must operate under the assumption that this compound presents the following hazards:
This assessment mandates adherence to stringent safety protocols, as outlined by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5][6] All handling of this compound must be documented within your institution's Chemical Hygiene Plan (CHP).[4]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. The primary methods of exposure control are always engineering and administrative controls.
-
Engineering Controls: All work involving 4,6-dimethoxyquinolin-8-amine, especially when handling the solid powder, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical ventilation to minimize the risk of inhaling airborne particles or vapors.[1]
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted. All personnel must receive comprehensive training on its potential hazards and the specific handling procedures outlined in this guide before beginning work.[4]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table details the minimum required PPE for handling 4,6-dimethoxyquinolin-8-amine.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 4 mil thickness) | Aromatic amines can pose a risk of dermal absorption.[8][9] These gloves provide a robust barrier against skin contact, which can cause severe irritation.[2][3] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your hands.[10][11] |
| Eye & Face Protection | Chemical Safety Goggles with Side Shields (ANSI Z87.1 rated) | The compound is classified as a serious eye irritant.[1][2] Goggles provide a 360-degree seal around the eyes to protect against dust, powders, and splashes. Standard safety glasses are insufficient. |
| Body Protection | Fully-Buttoned, Long-Sleeved Laboratory Coat | A lab coat made of a suitable material (e.g., polyester/cotton blend) protects against accidental skin contact from spills and splashes.[12] It must be kept fully buttoned to provide a continuous barrier. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Required when handling the solid compound outside of a fume hood (a practice that should be avoided) or if there is a risk of aerosolization. This mitigates the risk of respiratory tract irritation from inhaling fine particles.[1] All respirator use must comply with your institution's respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[13] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for safety.
Step 1: Pre-Handling Safety Check
-
Verify Engineering Controls: Confirm the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all Materials: Ensure the compound, solvents, glassware, and waste containers are inside the fume hood before beginning.
-
Inspect PPE: Carefully check all PPE for damage (e.g., cracks in goggles, tears in gloves).
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[7][12]
Step 2: Donning PPE
The sequence of donning PPE is critical to prevent cross-contamination. Follow the workflow illustrated below.
Step 3: Compound Handling
-
Perform all manipulations deep within the fume hood, at least 6 inches from the sash.
-
Handle the solid material carefully to avoid generating dust.
-
If making solutions, add the solid to the solvent slowly.
-
Keep all containers sealed when not in immediate use.
Step 4: Doffing PPE
The removal process is a common point of contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces.
-
Gloves: Remove first, using a proper technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact.[10]
-
Laboratory Coat: Remove by rolling it inside-out, without shaking.
-
Goggles: Remove last by handling the strap, not the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][3]
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Solid Waste: All disposable materials that have come into contact with 4,6-dimethoxyquinolin-8-amine, including used gloves, weigh boats, and contaminated paper towels, must be disposed of as hazardous chemical waste.[10][14] Place these items in a designated, sealed, and clearly labeled hazardous waste container.[14]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must also be collected as hazardous waste in a sealed, properly labeled container.
-
Empty Containers: "Empty" containers that held the original compound are not truly empty and retain hazardous residue. They must be disposed of as hazardous waste and should not be reused.[14]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[14] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures: Immediate Response Actions
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station if available. Seek immediate medical attention.[2][12]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][15]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material. If the spill is large, evacuate the lab and contact your EHS department immediately.[16]
By integrating these expert-validated protocols into your daily operations, you create a robust safety system that protects you, your colleagues, and your research.
References
- 29 CFR 1910.
- OSHA Guidelines For Labeling Labor
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Industries Safety.
- OSHA Laboratory Standard - Prudent Practices in the Labor
- A Guide for Laboratories and Industries: Chemical Safety Standards. MSE Supplies.
- Laboratories - Overview.
- Safety Data Sheet for 4-Methoxyquinolin-8-amine. CymitQuimica.
- SAFETY DATA SHEET for 6-Methoxyquinolin-8-amine. TCI Chemicals.
- SAFETY D
- SAFETY D
- MATERIAL SAFETY D
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
- SAFETY DATA SHEET for 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. TCI Chemicals.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET for 6-Methoxyquinoline. Fisher Scientific.
- safety d
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. msesupplies.com [msesupplies.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. tri-iso.com [tri-iso.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
